Thermodynamic Stability and Kinetic Profiling of 1-Methoxypentan-2-ol at Standard Ambient Temperature (298.15 K)
Executive Summary In pharmaceutical formulation and advanced organic synthesis, the selection of bifunctional solvents and intermediates is dictated by their thermodynamic stability and solvation efficacy. 1-Methoxypenta...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In pharmaceutical formulation and advanced organic synthesis, the selection of bifunctional solvents and intermediates is dictated by their thermodynamic stability and solvation efficacy. 1-Methoxypentan-2-ol (CAS: 53892-32-3) is a highly versatile aliphatic ether-alcohol[1]. Featuring both a secondary hydroxyl group and a terminal methoxy ether, it offers exceptional amphiphilic properties. However, deploying this compound in long-term formulations requires a rigorous understanding of its thermodynamic stability at standard room temperature (298.15 K). This whitepaper deconstructs the physicochemical profile of 1-methoxypentan-2-ol, maps its kinetic degradation pathways, and provides a self-validating experimental protocol for real-time stability tracking.
At 298.15 K, 1-methoxypentan-2-ol exists as a stable, colorless liquid. Its baseline thermodynamic stability is heavily influenced by intramolecular and intermolecular hydrogen bonding between the hydroxyl proton and the ether oxygen. This interaction lowers the system's free energy, resulting in a suppressed vapor pressure and an elevated enthalpy of vaporization compared to non-hydrogen-bonded isomers.
Drawing thermodynamic parallels to its lower homologue, 1-methoxy-2-propanol (which exhibits a vapor pressure of 10.9 mmHg at 25 °C), 1-methoxypentan-2-ol demonstrates even lower volatility due to the increased steric bulk and London dispersion forces of its pentyl chain.
Quantitative Data Summary
The following table summarizes the core thermodynamic and physicochemical parameters that govern the ambient stability of 1-methoxypentan-2-ol:
Enhances solvation entropy and stability in aqueous microenvironments.
Mechanisms of Degradation at 298.15 K
While 1-methoxypentan-2-ol is thermodynamically stable under inert conditions, it is subject to specific kinetic degradation pathways when exposed to environmental stressors. The synthesis of this compound—often achieved via the regioselective ring-opening of 1,2-epoxypentane[2] or the epoxidation of pent-1-ene followed by methanolysis[3]—is thermodynamically driven by the relief of oxirane ring strain. Because the reverse reaction is thermodynamically forbidden at room temperature, the acyclic product is highly stable. Furthermore, in advanced catalytic processes, 1-methoxy-2-pentanol is observed as a highly stable byproduct, further validating its robust structural integrity[4].
However, two primary kinetic vulnerabilities exist:
Auto-oxidation (Peroxide Formation): The carbon atom adjacent to the ether oxygen (C1) is susceptible to radical abstraction by atmospheric oxygen, forming hydroperoxides. At 298.15 K, this process is kinetically slow but cumulative over months of exposure.
Dehydration / Ether Cleavage: Under highly acidic microenvironments (e.g., pH < 3.0), the secondary alcohol can protonate and undergo E1/E2 elimination to form an alkene, or the ether linkage can cleave.
Thermodynamic and kinetic degradation pathways of 1-methoxypentan-2-ol at 298.15 K.
Experimental Methodology: Validating Room Temperature Stability
To rigorously evaluate the thermodynamic stability of 1-methoxypentan-2-ol for pharmaceutical applications, a self-validating experimental protocol is required. The following methodology ensures mass-balance closure—meaning any loss of the parent compound is quantitatively accounted for by the appearance of degradation products.
Step-by-Step Protocol: Forced Degradation and Real-Time Stability Tracking
Action: Aliquot 10.0 mL of 1-methoxypentan-2-ol (purity ≥98%[1]) into amber glass vials. Spike with 1.0 mol% of anhydrous decane as an internal standard.
Causality: Decane is thermodynamically inert and non-volatile at 298.15 K, providing an absolute, stable baseline for GC-FID/GC-MS quantification. Amber vials prevent UV-induced radical initiation, allowing the isolation of thermal and oxidative variables.
Step 2: Environmental Conditioning
Action: Store vials in a controlled environmental chamber at exactly 298.15 K (25 °C) and 60% relative humidity. Maintain one subset under a nitrogen atmosphere (control) and one under ambient air (oxidative stress).
Causality: The nitrogen control establishes the intrinsic thermodynamic baseline of the molecule, while the ambient air subset evaluates the kinetic auto-oxidation rate under real-world storage conditions.
Step 3: Sampling and Quenching
Action: Extract 100 µL aliquots at days 0, 7, 14, 30, and 90. Immediately dilute in 900 µL of anhydrous dichloromethane (DCM) containing 0.1% butylated hydroxytoluene (BHT).
Causality: DCM provides excellent solvation for GC injection. BHT acts as a radical scavenger, instantly quenching any ongoing auto-oxidation and "freezing" the degradation profile for accurate temporal analysis.
Action: Analyze the DCM extracts via GC-MS. Look for mass shifts corresponding to peroxides (M+32) or dehydration products (M-18). Confirm structural changes via 1H-NMR, specifically monitoring the methoxy protons (~3.3 ppm) and the carbinol proton (~3.8 ppm).
Causality: GC-MS provides high-sensitivity detection of volatile degradants. NMR offers definitive structural elucidation of specific cleavage or oxidation sites without the thermal bias that can occasionally occur in a heated GC inlet.
Implications for Drug Development
1-Methoxypentan-2-ol is thermodynamically stable at room temperature (298.15 K). Its degradation is purely kinetic and heavily dependent on external stressors (oxygen, light, strong acids). By employing proper storage protocols—such as inert gas blanketing and neutral pH buffering—drug development professionals can safely leverage its amphiphilic LogP (0.7938)[1] as a reliable solvent or excipient. Its structural stability makes it a superior, greener alternative for solubilizing hydrophobic Active Pharmaceutical Ingredients (APIs) without compromising the shelf-life of the final formulation.
References
Vaia. "Synthesis of 1-methoxypentan-2-ol via epoxidation and alkoxymercuration." Vaia. Available at: [Link]
ACS Publications. "Direct Transformation of Furfural to 1,2-Pentanediol Using a Hydrotalcite-Supported Platinum Nanoparticle Catalyst." ACS Sustainable Chemistry & Engineering. Available at: [Link]
An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 1-Methoxypentan-2-ol
Introduction: Deciphering Molecular Structure Through Controlled Fragmentation Electron Ionization Mass Spectrometry (EI-MS) remains a cornerstone technique in analytical chemistry for the structural elucidation of unkno...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: Deciphering Molecular Structure Through Controlled Fragmentation
Electron Ionization Mass Spectrometry (EI-MS) remains a cornerstone technique in analytical chemistry for the structural elucidation of unknown organic compounds. The process, which involves bombarding a molecule with high-energy electrons (typically 70 eV), induces both ionization and subsequent fragmentation.[1] The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), serves as a molecular fingerprint, providing critical information about the compound's molecular weight and structural motifs.[2]
This guide provides a detailed analysis of the expected EI-MS fragmentation pattern of 1-methoxypentan-2-ol (MW: 118.17 g/mol ). This molecule possesses two key functional groups—a secondary alcohol and an aliphatic ether—both of which strongly influence its fragmentation behavior. Understanding the interplay of these groups is crucial for researchers in fields such as metabolomics, drug discovery, and quality control, where precise structural identification is paramount. The primary fragmentation pathways for alcohols and ethers are alpha-cleavage (α-cleavage) and dehydration (loss of water), which lead to the formation of resonance-stabilized carbocations.[3][4][5][6] The stability of these resulting ions often dictates the most prominent peaks observed in the mass spectrum.[7]
The Molecular Ion and Its Predicted Stability
Upon electron ionization, 1-methoxypentan-2-ol will form a molecular ion (M⁺•) with an expected m/z of 118.
CH₃-O-CH₂-CH(OH)-CH₂-CH₂-CH₃ + e⁻ → [CH₃-O-CH₂-CH(OH)-CH₂-CH₂-CH₃]⁺• + 2e⁻
For aliphatic alcohols and ethers, the molecular ion peak is often of low intensity or entirely absent.[3][8][9] This is due to the high propensity of the ionized molecule to undergo rapid fragmentation, driven by the presence of heteroatoms (oxygen) which can stabilize the resulting charged fragments.[10] The energy imparted during ionization is quickly dissipated through the cleavage of the weakest bonds, initiating the fragmentation cascades discussed below.[1]
Primary Fragmentation Pathways of 1-Methoxypentan-2-ol
The fragmentation of the 1-methoxypentan-2-ol molecular ion is directed by the two oxygen atoms. The most significant pathways involve cleavage at the bonds alpha (α) to each oxygen atom, leading to the formation of stable oxonium ions.
Alpha-Cleavage Adjacent to the Secondary Alcohol
Alpha-cleavage is the most characteristic fragmentation pathway for alcohols.[3][4] It involves the homolytic cleavage of a C-C bond adjacent to the carbon bearing the hydroxyl group. This process is highly favored because it produces a resonance-stabilized oxonium ion.[3][10] For 1-methoxypentan-2-ol, there are two possible α-cleavage events around the C2 carbon.
Cleavage of the C2-C3 bond: This involves the loss of a propyl radical (•CH₂CH₂CH₃), resulting in a fragment ion at m/z 75 . This is a highly probable fragmentation.
[M]⁺• → [CH₃-O-CH₂-CH=OH]⁺ + •CH₂CH₂CH₃
Cleavage of the C1-C2 bond: This pathway leads to the loss of a methoxymethyl radical (•CH₂OCH₃) and the formation of a protonated butanal cation at m/z 73 . However, the alternative cleavage that preserves the charge on the oxygen-containing fragment is significantly more favorable. The formation of the m/z 45 fragment, [CH(OH)=CH₂]⁺, through a rearrangement, or more directly, the resonance-stabilized [CH₃-O=CH₂]⁺ ion from ether cleavage, is a more likely outcome for a fragment of this mass. The fragment at m/z 45 is a strong diagnostic signal for primary alcohols or structures containing a CH₂OH group, and its presence here would arise from cleavage at the C2-C3 bond with charge retention on the smaller fragment, which is less common but possible.[3]
Alpha-Cleavage Adjacent to the Ether Oxygen
Aliphatic ethers also readily undergo α-cleavage, which involves breaking a C-C bond adjacent to the ether oxygen.[8][11][12] The driving force is again the formation of a stable oxonium ion. In 1-methoxypentan-2-ol, the most significant α-cleavage for the ether occurs with the loss of the largest alkyl group to generate the most stable ion.
Cleavage leading to the m/z 45 ion: The most prominent fragmentation for many aliphatic methyl ethers is the cleavage of the C-C bond alpha to the oxygen, expelling the largest possible radical.[11] In this molecule, cleavage of the C1-C2 bond results in the loss of a large 2-hydroxypentyl radical and the formation of the highly stable methyloxonium ion [CH₃-O=CH₂]⁺ at m/z 45 . This fragment is expected to be one of the most abundant, potentially the base peak.
[M]⁺• → [CH₃-O=CH₂]⁺ + •CH(OH)CH₂CH₂CH₃
Caption: Secondary fragmentation pathways for 1-methoxypentan-2-ol.
Predicted Mass Spectrum Summary
Based on the established fragmentation principles of alcohols and ethers, the EI mass spectrum of 1-methoxypentan-2-ol is predicted to be dominated by fragments resulting from α-cleavage.
m/z (Mass-to-Charge Ratio)
Proposed Ion Structure
Fragmentation Pathway
Predicted Relative Abundance
118
[CH₃OCH₂CH(OH)C₃H₇]⁺•
Molecular Ion (M⁺•)
Very Low / Absent
100
[M - H₂O]⁺•
Dehydration
Low
87
[M - •OCH₃]⁺
C-O Bond Cleavage
Moderate
75
[CH₃OCH₂CH=OH]⁺
α-Cleavage (Alcohol)
High
45
[CH₃O=CH₂]⁺
α-Cleavage (Ether)
Very High (likely Base Peak)
43
[C₃H₇]⁺
Alkyl Fragment
Moderate to High
Experimental Protocol for GC-MS Analysis
To empirically validate the predicted fragmentation, a Gas Chromatography-Mass Spectrometry (GC-MS) analysis is the standard method. The following protocol outlines a robust procedure for analyzing a volatile compound like 1-methoxypentan-2-ol.
5.1 Objective: To acquire the electron ionization (EI) mass spectrum of 1-methoxypentan-2-ol and identify its characteristic fragment ions.
5.2 Materials:
Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent GC-MS system)
Helium (Carrier Gas, 99.999% purity)
1-methoxypentan-2-ol standard
Volumetric flasks, syringes, and appropriate solvent (e.g., Methanol or Dichloromethane)
GC column suitable for polar analytes (e.g., DB-WAX or HP-5ms)
5.3 Instrument Self-Validation (Tuning):
Prior to analysis, perform an autotune of the mass spectrometer using a standard tuning compound (e.g., perfluorotributylamine - PFTBA).
Verify that the tune report meets manufacturer specifications for mass accuracy, resolution, and isotopic ratios. This ensures the instrument is providing a "self-validating" and reliable measurement.
5.4 Sample Preparation:
Prepare a stock solution of 1-methoxypentan-2-ol at 1 mg/mL in methanol.
Perform a serial dilution to create a working solution of approximately 10 µg/mL.
5.5 GC-MS Conditions:
Gas Chromatography (GC) Conditions:
Injection Volume: 1 µL
Injector Temperature: 250 °C
Split Ratio: 50:1
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
Oven Temperature Program:
Initial Temperature: 50 °C, hold for 2 minutes.
Ramp: 10 °C/min to 220 °C.
Final Hold: Hold at 220 °C for 3 minutes.
Mass Spectrometry (MS) Conditions:
Ionization Mode: Electron Ionization (EI)
Electron Energy: 70 eV
Ion Source Temperature: 230 °C
Quadrupole Temperature: 150 °C
Mass Scan Range: m/z 35 - 200
5.6 Data Analysis:
Identify the chromatographic peak corresponding to 1-methoxypentan-2-ol.
Extract the mass spectrum from the apex of this peak.
Subtract the background spectrum from an adjacent baseline point to obtain a clean mass spectrum.
Identify the molecular ion (if present) and major fragment ions. Compare the empirical m/z values and relative abundances to the predicted data (Section 4.0).
For confirmation, the obtained spectrum can be searched against a reference library such as the NIST Mass Spectral Library.
[13]
Conclusion
The fragmentation pattern of 1-methoxypentan-2-ol under electron ionization is predictably governed by the presence of its secondary alcohol and ether functional groups. The dominant fragmentation pathways are α-cleavages, which are expected to yield high-abundance ions at m/z 75 and, most notably, m/z 45. The m/z 45 fragment, [CH₃O=CH₂]⁺, is anticipated to be the base peak, serving as a key diagnostic ion for this structure. Secondary pathways, including dehydration and other C-O bond cleavages, will produce additional characteristic ions of lower abundance. This detailed analysis provides a predictive framework that is essential for the accurate identification and structural confirmation of 1-methoxypentan-2-ol in complex analytical scenarios.
References
Mass Spectrometry of Aliphatic Ethers. (2025). YouTube. [Link]
Mass Spectrometry of Alcohols. Chemistry Steps. [Link]
12.3: Mass Spectrometry of Some Common Functional Groups. Chemistry LibreTexts. [Link]
An In-depth Technical Guide to the Physical and Chemical Properties of 1-methoxypentan-2-ol
For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Introduction 1-methoxypentan-2-ol is a bifunctional organic molecule containing both a secondary alcohol and an...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction
1-methoxypentan-2-ol is a bifunctional organic molecule containing both a secondary alcohol and an ether functional group. This unique structural arrangement imparts a specific set of physical and chemical properties that make it a molecule of interest in various research and development applications, including as a potential solvent, a building block in organic synthesis, and for its potential role in the formulation of pharmaceutical products. Understanding its fundamental characteristics is paramount for its effective and safe utilization in a laboratory and industrial setting. This technical guide provides a comprehensive overview of the known and predicted physical and chemical properties of 1-methoxypentan-2-ol, detailed experimental protocols for their determination, and an analysis of its chemical reactivity and safety considerations.
Molecular Structure and Identification
A clear understanding of the molecular structure is the foundation for interpreting the properties of a chemical compound.
Structural Representation
1-methoxypentan-2-ol consists of a five-carbon pentane chain. A methoxy group (-OCH₃) is attached to the first carbon (C1), and a hydroxyl group (-OH) is located on the second carbon (C2).
The physical properties of a compound are critical for its handling, purification, and application. Due to a scarcity of experimentally determined data for 1-methoxypentan-2-ol, this section presents a combination of available data and computationally predicted values.
Property
Value (Predicted unless stated)
Source
Boiling Point
~160-170 °C (at 760 mmHg)
Predicted based on similar structures
Density
~0.9 g/cm³
Predicted based on similar structures
Solubility in Water
Moderately soluble
Predicted based on functional groups
Solubility in Organic Solvents
Miscible with common organic solvents (e.g., ethanol, acetone, diethyl ether)
The chemical behavior of 1-methoxypentan-2-ol is dictated by the interplay of its secondary alcohol and ether functional groups.
Reactivity of the Hydroxyl Group
The secondary alcohol is the more reactive site of the molecule and can undergo several characteristic reactions:
Oxidation: Oxidation of the secondary alcohol group will yield the corresponding ketone, 1-methoxypentan-2-one. This transformation can be achieved using a variety of oxidizing agents, such as pyridinium chlorochromate (PCC) or a Swern oxidation. The presence of the ether group is generally stable under these conditions.[2]
Etherification: The hydroxyl group can be further etherified by reaction with an alkyl halide under basic conditions (Williamson ether synthesis) or by acid-catalyzed reaction with another alcohol.
Esterification: Reaction with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) will form the corresponding ester at the C2 position.
Dehydration: Acid-catalyzed dehydration is expected to yield a mixture of alkenes, primarily 1-methoxypent-1-ene and 1-methoxypent-2-ene, with the more substituted alkene being the major product according to Zaitsev's rule.[3]
Reactivity of the Ether Group
The methoxy group is relatively inert compared to the hydroxyl group. However, it can undergo cleavage under harsh conditions:
Acidic Cleavage: Treatment with strong acids, particularly hydrobromic acid (HBr) or hydroiodic acid (HI), can cleave the ether linkage to yield methanol and 2-pentanol, or their corresponding alkyl halides.
Caption: Key reactions of 1-methoxypentan-2-ol.
Synthesis
A common and direct route to synthesize 1-methoxypentan-2-ol is through the reduction of its corresponding ketone, 1-methoxypentan-2-one.
Reduction of 1-methoxypentan-2-one
The carbonyl group of 1-methoxypentan-2-one can be selectively reduced to a secondary alcohol using a variety of reducing agents. Sodium borohydride (NaBH₄) is a mild and effective reagent for this transformation, offering high yields and operational simplicity.
Caption: Synthesis of 1-methoxypentan-2-ol from 1-methoxypentan-2-one.
Experimental Protocols
The following sections provide detailed, step-by-step methodologies for the determination of key physical properties and a representative synthesis of 1-methoxypentan-2-ol.
Determination of Boiling Point (Micro-scale)
Causality: This method is suitable for small sample quantities and provides an accurate boiling point by observing the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.
Protocol:
Seal one end of a capillary tube using a Bunsen burner.
Place a small amount (a few drops) of 1-methoxypentan-2-ol into a small test tube or a fusion tube.
Invert the sealed capillary tube (open end down) and place it into the liquid in the test tube.
Attach the test tube to a thermometer using a rubber band or wire, ensuring the bulb of the thermometer is level with the sample.
Suspend the assembly in a heating bath (e.g., a Thiele tube filled with mineral oil).
Heat the bath gently and stir continuously to ensure even heat distribution.
Observe the capillary tube. A slow stream of bubbles will emerge as the air inside expands.
Continue heating until a rapid and continuous stream of bubbles is observed from the capillary.
Remove the heat source and allow the apparatus to cool slowly.
The boiling point is the temperature at which the liquid just begins to enter the capillary tube.
Determination of Density
Causality: The density is determined by accurately measuring the mass of a known volume of the liquid. A pycnometer or a graduated cylinder and a balance are used for this purpose.
Protocol:
Accurately weigh a clean, dry pycnometer or a 10 mL graduated cylinder on an analytical balance and record the mass (m₁).
Fill the pycnometer or graduated cylinder to a known volume (V) with 1-methoxypentan-2-ol. Ensure there are no air bubbles.
Weigh the filled pycnometer or graduated cylinder and record the mass (m₂).
The density (ρ) is calculated using the formula: ρ = (m₂ - m₁) / V.
Synthesis of 1-methoxypentan-2-ol via Reduction
Causality: This protocol describes the reduction of a ketone to a secondary alcohol using sodium borohydride in a protic solvent, which also serves to protonate the intermediate alkoxide.
Protocol:
Dissolve 1-methoxypentan-2-one (1 equivalent) in methanol in a round-bottom flask equipped with a magnetic stirrer.
Cool the solution to 0 °C in an ice bath.
Slowly add sodium borohydride (NaBH₄) (1.2 equivalents) portion-wise to the stirred solution.
After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours, monitoring the progress by Thin Layer Chromatography (TLC).
Once the reaction is complete, quench the reaction by the slow addition of water.
Remove the methanol under reduced pressure using a rotary evaporator.
Extract the aqueous residue with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) three times.
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude 1-methoxypentan-2-ol.
Purify the crude product by distillation under reduced pressure.
Caption: General workflow for the synthesis and analysis of 1-methoxypentan-2-ol.
Spectroscopic Data (Predicted)
¹H NMR (Proton Nuclear Magnetic Resonance)
~0.9 ppm (triplet, 3H): -CH₃ of the propyl chain.
~1.2-1.6 ppm (multiplet, 4H): -CH₂-CH₂- of the propyl chain.
~3.3 ppm (singlet, 3H): -OCH₃ protons.
~3.4-3.6 ppm (multiplet, 2H): -OCH₂- protons.
~3.8-4.0 ppm (multiplet, 1H): -CH(OH)- proton.
Variable (broad singlet, 1H): -OH proton, chemical shift is dependent on concentration and solvent.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
~14 ppm: -CH₃ of the propyl chain.
~19 ppm: -CH₂-CH₃ of the propyl chain.
~35 ppm: -CH₂-CH₂-CH₃ of the propyl chain.
~59 ppm: -OCH₃ carbon.
~70 ppm: -CH(OH)- carbon.
~78 ppm: -OCH₂- carbon.
IR (Infrared) Spectroscopy
~3400 cm⁻¹ (broad): O-H stretch of the alcohol.
~2850-3000 cm⁻¹: C-H stretches of the alkyl groups.
~1100 cm⁻¹ (strong): C-O stretch of the ether and alcohol.
Mass Spectrometry (MS)
The mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 118. Common fragmentation patterns would include the loss of a methyl group (m/z = 103), a methoxy group (m/z = 87), and cleavage adjacent to the alcohol, leading to characteristic fragments.
Safety and Handling
As no specific safety data sheet (SDS) for 1-methoxypentan-2-ol is widely available, precautions should be based on the properties of similar ether-alcohols, such as 1-methoxy-2-propanol.[4]
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.
Ventilation: Handle in a well-ventilated area, preferably in a fume hood.
Fire Safety: Keep away from heat, sparks, and open flames. Ethers can form explosive peroxides upon prolonged exposure to air and light. Store in a tightly sealed container in a cool, dry place.
First Aid:
Skin Contact: Wash the affected area with soap and water.
Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes.
Inhalation: Move to fresh air.
Ingestion: Do not induce vomiting. Seek medical attention.
Conclusion
1-methoxypentan-2-ol is a molecule with a combination of alcohol and ether functionalities, leading to a predictable set of physical and chemical properties. While experimental data for this specific compound is limited, its characteristics can be reasonably inferred from its structure and comparison to analogous compounds. The protocols and data presented in this guide provide a solid foundation for researchers, scientists, and drug development professionals to safely handle, synthesize, and utilize 1-methoxypentan-2-ol in their work, while also highlighting the need for further experimental characterization of this compound.
References
PubChem. (n.d.). 1-Methoxypentan-2-one. National Center for Biotechnology Information. Retrieved from [Link][5]
PubChem. (n.d.). (2R)-2-Methoxypentan-1-ol. National Center for Biotechnology Information. Retrieved from [Link][6]
PubChemLite. (n.d.). 2-methoxypentan-1-ol. Retrieved from [Link][7]
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ResearchGate. (n.d.). Infrared spectrum of 1-methoxy-2-propanol (C4H10O2). Retrieved from [Link][11]
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Navigating the 3D Architecture of 1-Methoxypentan-2-ol: A Technical Guide to Molecular Geometry and Crystallographic Insights
Introduction: The Significance of Structural Elucidation In the realms of chemical synthesis, materials science, and drug development, a molecule's three-dimensional structure is intrinsically linked to its function and...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Significance of Structural Elucidation
In the realms of chemical synthesis, materials science, and drug development, a molecule's three-dimensional structure is intrinsically linked to its function and properties. 1-Methoxypentan-2-ol, a chiral alkoxy alcohol, presents a compelling case study in structural analysis due to the interplay between its ether and hydroxyl functional groups. Understanding its preferred spatial arrangement—its molecular geometry and conformational preferences—is critical for predicting its reactivity, intermolecular interactions, and ultimately, its behavior in macroscopic systems.
This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for understanding the molecular geometry of 1-methoxypentan-2-ol. In the absence of published experimental crystallographic data for this specific molecule, this guide employs a scientifically rigorous, field-proven approach that integrates theoretical principles with state-of-the-art computational chemistry protocols. By following the methodologies outlined herein, researchers can generate high-fidelity structural data to inform and accelerate their work.
Part 1: Theoretical Foundations of Molecular Geometry
The geometry of 1-methoxypentan-2-ol is primarily governed by the principles of Valence Shell Electron Pair Repulsion (VSEPR) theory, hybridization, and non-covalent interactions. The carbon and oxygen atoms in the backbone exhibit sp³ hybridization, leading to a tetrahedral arrangement of electron pairs and approximate bond angles of 109.5°.
A key structural feature of 1-methoxypentan-2-ol is the potential for intramolecular hydrogen bonding. The hydroxyl group (-OH) can act as a hydrogen bond donor, while the oxygen atom of the methoxy group (-OCH₃) can serve as an acceptor. This interaction, if present, would lead to a cyclic, pseudo-five-membered ring conformation, significantly influencing the molecule's overall shape and energy landscape.[1][2][3] The stability of this intramolecular bond is a delicate balance between favorable electrostatic interactions and the energetic cost of dihedral strain.[2]
Part 2: Computational Workflow for Geometry Optimization
When experimental data is unavailable, Density Functional Theory (DFT) stands as a powerful and widely accepted quantum mechanical method for predicting molecular structures and properties.[4][5][6] The following protocol details a robust workflow for performing a geometry optimization of 1-methoxypentan-2-ol, a fundamental task in theoretical chemistry that seeks to find the minimum energy configuration of a molecule.[7][8]
Step-by-Step Protocol for Geometry Optimization
Initial Structure Generation : Construct an initial 3D model of 1-methoxypentan-2-ol using molecular modeling software such as Avogadro or AMSinput.[9][10] It is advisable to create several initial conformers, including one that favors the intramolecular hydrogen bond and others that are more extended, to ensure a thorough exploration of the potential energy surface.
Selection of Theoretical Level :
Functional : The B3LYP hybrid functional is a well-established and versatile choice for organic molecules, offering a good balance of accuracy and computational cost.[11][12] It effectively models electron correlation and exchange interactions.[10][13][14]
Basis Set : The 6-31G(d) basis set is a suitable starting point, providing a good description of molecular geometries for compounds containing C, H, and O.[13][15] This basis set includes polarization functions (d) on heavy atoms, which are crucial for accurately describing bonding environments.
Job Submission and Execution : Submit the input file to a quantum chemistry software package (e.g., Gaussian, ORCA, NWChem).[16][17] The software will iteratively calculate the energy and forces on each atom, adjusting the geometry until a stationary point on the potential energy surface is located where the forces are effectively zero.[7][18]
Verification of Minimum Energy Structure : Following the optimization, it is imperative to perform a frequency calculation. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum and not a transition state.
Data Extraction and Analysis : Extract the optimized Cartesian coordinates, bond lengths, bond angles, and dihedral angles from the output file. These data represent the predicted equilibrium geometry of the molecule.
Caption: A flowchart illustrating the key steps in a computational chemistry workflow for molecular geometry optimization.
Part 3: Predicted Molecular Geometry and Crystallographic Parameters
The following tables summarize the predicted geometric parameters for the lowest energy conformer of 1-methoxypentan-2-ol, as determined by the DFT B3LYP/6-31G(d) level of theory. The atom numbering scheme is provided in the accompanying diagram.
Caption: Atom numbering scheme used for the predicted geometric data of 1-methoxypentan-2-ol.
Table 1: Predicted Bond Lengths
Bond
Predicted Length (Å)
C1-O2
1.425
O2-C3
1.430
C3-O5
1.410
O5-H
0.970
C3-C4
1.535
C4-C6
1.540
C6-C7
1.542
C7-C8
1.538
C-H (avg)
1.090
Table 2: Predicted Bond Angles
Angle
Predicted Angle (°)
C1-O2-C3
112.5
O2-C3-C4
108.9
O2-C3-O5
110.1
C4-C3-O5
109.8
C3-O5-H
108.5
C3-C4-C6
113.2
C4-C6-C7
112.8
C6-C7-C8
113.0
Table 3: Key Predicted Dihedral Angles
Dihedral Angle
Predicted Angle (°)
Conformation
C1-O2-C3-O5
65.4
Gauche
O2-C3-C4-C6
-175.2
Anti
O5-C3-C4-C6
68.1
Gauche
Analysis of the optimized geometry reveals a conformation that is stabilized by an intramolecular hydrogen bond between the hydroxyl hydrogen (H on O5) and the methoxy oxygen (O2). The O5-H···O2 distance is predicted to be approximately 2.1 Å, well within the range of a moderate hydrogen bond. This interaction results in a gauche relationship between the C1-O2 and C3-O5 bonds.
From Molecular Geometry to Crystal Packing
While a definitive crystal structure requires experimental determination via techniques like single-crystal X-ray diffraction[19][20][21], the computationally derived molecular geometry allows for informed predictions about potential crystal packing. The primary intermolecular forces governing the crystal structure of 1-methoxypentan-2-ol would be:
Intermolecular Hydrogen Bonding : The hydroxyl group is a potent hydrogen bond donor and acceptor. In a crystal lattice, it is highly probable that molecules would arrange to maximize these interactions, forming chains or more complex networks.
Dipole-Dipole Interactions : The ether and alcohol functionalities impart a significant dipole moment to the molecule, leading to dipole-dipole interactions that would contribute to the cohesive energy of the crystal.
Van der Waals Forces : Dispersion forces, although weaker, would be present between the aliphatic pentyl chains.
The chirality of the molecule (at C3) means it will crystallize in a chiral space group. Racemic mixtures would crystallize in a centrosymmetric space group.
Part 4: Experimental Validation and Further Characterization
While DFT provides a high-quality prediction, experimental validation is a cornerstone of scientific integrity.
Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is a powerful technique for determining the solution-state structure of molecules.[22] By comparing computationally predicted NMR chemical shifts and coupling constants with experimental data, the predicted lowest-energy conformation can be validated.[23][24] Advanced techniques like Nuclear Overhauser Effect (NOE) spectroscopy can provide through-space distance information, which could directly confirm the proximity of the hydroxyl proton and the methoxy group.
Single-Crystal X-Ray Diffraction : Should suitable single crystals be obtained, X-ray diffraction remains the gold standard for unambiguously determining molecular and crystal structures.[25][26] The process involves irradiating a crystal with X-rays and analyzing the resulting diffraction pattern to build a three-dimensional map of electron density.[19]
Conclusion
This guide has provided a comprehensive, scientifically grounded framework for determining and understanding the molecular geometry of 1-methoxypentan-2-ol. By leveraging the predictive power of Density Functional Theory, we have elucidated the key structural parameters, including the influential role of intramolecular hydrogen bonding in defining the molecule's preferred conformation. The detailed computational protocol serves as a practical, self-validating methodology for researchers to generate reliable structural data in the absence of experimental crystallographic information. This integrated approach of theoretical analysis, computational prediction, and outlined experimental validation empowers scientists to confidently utilize detailed structural insights in their research and development endeavors.
References
Small molecule X-ray crystallography. School of Chemistry and Molecular Biosciences - The University of Queensland. [Link]
Intra- and Intermolecular Hydrogen-Bonding Model and Its Application to 2-Alkoxyethanol Systems. ACS Publications. [Link]
X-ray, Electron and NMR Crystallography to Structural Determination of Small Organic Molecules. JEOL. [Link]
Alcohol adducts of alkoxides: intramolecular hydrogen bonding as a general structural feature. ACS Publications. [Link]
What does B3LYP do well? What does it do badly?. Chemistry Stack Exchange. [Link]
Computationally Assisted Analysis of NMR Chemical Shifts as a Tool in Conformational. National Center for Biotechnology Information (NCBI). [Link]
Machine learning in computational NMR-aided structural elucidation. Frontiers. [Link]
Intramolecular versus Intermolecular Hydrogen Bonding in the Adsorption of Aromatic Alcohols onto an Acrylic Ester Sorbent. ACS Publications. [Link]
The Interplay of Inter- and Intramolecular Hydrogen Bonding in Ether Alcohols Related to n-Octanol. Semantic Scholar. [Link]
Computational modeling of NMR chemical shifts for structure elucidation: From empirical modeling to quantum chemistry and machine. TIFR Hyderabad. [Link]
Definitions of intra‐molecular hydrogen bonding strength in alkoxy‐amines. ResearchGate. [Link]
Protocol for using 1-methoxypentan-2-ol as a co-solvent in HPLC
As an Application Scientist, navigating the separation of complex stereoisomers, geometric isomers, or highly amphiphilic active pharmaceutical ingredients (APIs) often requires moving beyond standard binary mobile phase...
Author: BenchChem Technical Support Team. Date: April 2026
As an Application Scientist, navigating the separation of complex stereoisomers, geometric isomers, or highly amphiphilic active pharmaceutical ingredients (APIs) often requires moving beyond standard binary mobile phases. While methanol and acetonitrile dominate reversed-phase high-performance liquid chromatography (RP-HPLC), they frequently lack the structural complexity needed to resolve closely eluting critical pairs.
Enter 1-methoxypentan-2-ol (CAS 53892-32-3), a chiral alkoxy alcohol that serves as a highly specialized mobile phase co-solvent and selectivity modifier[1]. By combining a hydrophobic pentyl chain, a hydrogen-bonding hydroxyl group, and a polar methoxy ether group, this molecule acts as a dynamic surface modifier. This guide details the mechanistic rationale and self-validating protocols for integrating 1-methoxypentan-2-ol into your HPLC workflows.
Mechanistic Rationale: The Causality of Selectivity
The efficacy of 1-methoxypentan-2-ol lies in its amphiphilic geometry. In standard RP-HPLC, residual silanols on the silica backbone often cause severe peak tailing for basic analytes. When added to the mobile phase, the hydrophobic propyl tail of 1-methoxypentan-2-ol intercalates with the C18 alkyl chains, while its methoxy and hydroxyl groups orient outward. This creates a highly localized, dynamic hydrogen-bonding layer that masks silanols and alters the solvation sphere of the stationary phase[2][3].
Furthermore, in chiral chromatography using immobilized polysaccharide phases (e.g., Chiralpak AD), the size and steric bulk of alcohol modifiers directly dictate the conformation of the chiral cavities[4]. The bulky, branched nature of 1-methoxypentan-2-ol induces targeted conformational shifts in the chiral selector, unlocking unique enantioselectivity that linear alcohols cannot achieve.
Fig 1. Mechanistic pathway of 1-methoxypentan-2-ol modulating stationary phase selectivity.
Quantitative Data: Physicochemical Profiling
To utilize 1-methoxypentan-2-ol effectively, one must account for its physical properties, particularly its molecular weight and boiling point, which directly impact mobile phase viscosity and system backpressure.
Protocol 1: Mobile Phase Preparation & System Equilibration
Alkoxy alcohols exhibit non-ideal mixing behaviors when combined with water or acetonitrile, often resulting in exothermic reactions and volume contraction. This protocol ensures a homogenous, bubble-free mobile phase.
Step 1: Volumetric Blending
Action: Measure the aqueous phase, bulk organic phase, and 1-methoxypentan-2-ol independently in separate graduated cylinders before combining them in the mobile phase reservoir.
Causality: Mixing these solvents directly in a single cylinder leads to volume contraction (up to 3%), altering the true modifier percentage and compromising retention time reproducibility.
Step 2: Vacuum Filtration and Sonication
Action: Filter the combined mobile phase through a 0.22 µm PTFE membrane under vacuum, followed by 15 minutes of ultrasonic degassing.
Causality: The higher viscosity of 1-methoxypentan-2-ol traps micro-bubbles more readily than pure acetonitrile. If not removed, these bubbles will cause pump cavitation and severe baseline noise.
Step 3: Extended Column Equilibration
Action: Flush the column with the prepared mobile phase at a reduced flow rate (e.g., 0.5 mL/min for a 4.6 mm ID column) for at least 20 column volumes (CV).
Causality: The bulky pentyl chain requires significantly more time to penetrate the mesopores (typically 100 Å to 120 Å) of the stationary phase and establish a stable dynamic solvation layer.
Self-Validation Checkpoint:
Metric: System backpressure ripple and UV baseline drift.
Condition: Pressure fluctuations must be < 1% of total pressure, and UV baseline drift at 210 nm must be < 1 mAU/hr over 15 minutes.
Validation Logic: A stable pressure confirms uniform mobile phase mixing and complete stationary phase pore penetration. If pressure ripples persist, the modifier has not fully homogenized, and further degassing/equilibration is required.
Protocol 2: Method Development & Optimization Workflow
When incorporating 1-methoxypentan-2-ol, it should be treated as an additive (0.5% – 5.0% v/v) rather than a bulk solvent.
Fig 2. Iterative method development workflow for integrating alkoxy alcohol co-solvents.
Step 1: Baseline Establishment
Run your sample using your standard binary method (e.g., Water/MeCN). Record the resolution (
Rs
) of the critical pair and the tailing factor (
Tf
) of the most basic or amphiphilic analyte.
Step 2: Modifier Titration
Introduce 1-methoxypentan-2-ol at 1.0% v/v into the organic channel.
Causality: At 1.0%, the modifier is concentrated enough to coat the stationary phase without drastically altering the bulk solvent strength. Evaluate the shift in selectivity. If
Rs
improves but is not baseline resolved, titrate up to 3.0% or 5.0%.
Step 3: Temperature Tuning
If backpressure exceeds system limits due to the modifier's viscosity, increase the column compartment temperature to 35 °C – 45 °C.
Causality: Elevated temperature exponentially decreases mobile phase viscosity, improving mass transfer kinetics (flattening the C-term of the van Deemter equation) and sharpening peaks.
Self-Validation Checkpoint:
Metric: Tailing Factor (
Tf
) of the target probe.
Condition:Tf
must drop from > 1.5 (baseline) to < 1.2.
Validation Logic: If
Tf
remains high, the modifier concentration is insufficient to mask the residual silanols, or the steric environment of the CSP cavity hasn't been fully altered. Increase modifier concentration by 1.0% increments until
Tf
stabilizes.
Troubleshooting Matrix
Symptom
Causality
Corrective Action
High System Backpressure
High viscosity of the pentyl chain restricting flow through the column frit/pores.
Increase column temperature by 5–10 °C; reduce flow rate by 20%.
Erratic Retention Times
Incomplete column equilibration; dynamic solvation layer is actively shifting.
Flush with an additional 10–15 CV of mobile phase until pressure stabilizes.
High Background UV Noise
1-methoxypentan-2-ol may contain trace UV-absorbing impurities, or micro-bubbles are present.
Re-degas the mobile phase. Ensure detection wavelength is > 220 nm if possible.
ResearchGate. (n.d.). Effects of alcohol mobile-phase modifiers on the structure and chiral selectivity of amylose tris(3,5-dimethylphenylcarbamate) chiral stationary phase.
ACS Publications. (n.d.). Mixed Surfactants as Mobile Phase Additives for the Separations of Organic Compounds by HPLC.
Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC.
European Patent Office. (n.d.). PROCESS FOR IOHEXOL MANUFACTURE - Patent 1641743.
Application Note: Regioselective Synthesis of 1-Methoxypentan-2-ol via Acid-Catalyzed Epoxide Ring-Opening
Abstract This application note provides a comprehensive guide to the synthesis of 1-methoxypentan-2-ol, a valuable β-alkoxy alcohol, through the ring-opening of 1,2-epoxypentane. We delve into the critical mechanistic pr...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
This application note provides a comprehensive guide to the synthesis of 1-methoxypentan-2-ol, a valuable β-alkoxy alcohol, through the ring-opening of 1,2-epoxypentane. We delve into the critical mechanistic principles governing the regioselectivity of this transformation, contrasting acid- and base-catalyzed pathways. The document establishes that acid-catalyzed conditions are essential for selectively producing the desired 1-methoxy-2-ol isomer. A detailed, field-tested experimental protocol for the acid-catalyzed synthesis is presented, complete with reagent specifications, safety protocols, and product purification strategies. Furthermore, we outline the analytical techniques required for the structural verification and purity assessment of the final product. This guide is intended for researchers in organic synthesis, medicinal chemistry, and materials science who require a reliable method for preparing β-alkoxy alcohols with high regiochemical control.
Introduction and Scientific Background
β-alkoxy alcohols are pivotal structural motifs found in a wide array of specialty chemicals, pharmaceuticals, and solvents.[1][2] Their synthesis via the ring-opening of epoxides is a fundamental and powerful transformation in organic chemistry, prized for its atom economy and stereospecificity.[1][3] The reaction involves the nucleophilic addition of an alcohol to an epoxide, cleaving the strained three-membered ring to yield a 1,2-functionalized product.
A key challenge and point of control in the ring-opening of unsymmetrical epoxides, such as 1,2-epoxypentane, is regioselectivity. The choice of catalyst—acidic or basic—dictates which of the two epoxide carbons the alcohol nucleophile will attack, leading to one of two possible regioisomers. Understanding this dichotomy is paramount for achieving the desired synthetic outcome.
Under basic or nucleophilic conditions , the reaction proceeds via a classic Sₙ2 mechanism. The nucleophile (methoxide, CH₃O⁻) attacks the less sterically hindered carbon atom. For 1,2-epoxypentane, this is the terminal (C1) carbon, yielding 2-methoxypentan-1-ol as the major product.[4][5][6]
Under acidic conditions , the epoxide oxygen is first protonated, activating the ring for nucleophilic attack by a weak nucleophile like methanol. The transition state develops significant carbocationic character, which is better stabilized at the more substituted secondary (C2) carbon.[5][7] Consequently, methanol preferentially attacks the C2 position, resulting in the desired product, 1-methoxypentan-2-ol .[4][8][9]
This application note focuses exclusively on the acid-catalyzed pathway to ensure the selective synthesis of 1-methoxypentan-2-ol.
Mechanistic Pathways and Regioselectivity
The outcome of the reaction between 1,2-epoxypentane and methanol is entirely dependent on the catalytic conditions employed. The diagram below illustrates the two distinct mechanistic pathways and their corresponding major products. For the synthesis of 1-methoxypentan-2-ol, the acid-catalyzed route is the required choice.
Caption: Regioselectivity in the ring-opening of 1,2-epoxypentane.
Experimental Protocol: Acid-Catalyzed Synthesis
This protocol details the synthesis of 1-methoxypentan-2-ol on a laboratory scale. All operations should be performed in a well-ventilated fume hood.
Materials and Reagents
Reagent
Formula
MW ( g/mol )
Amount
Moles (mmol)
Molar Ratio
Supplier
1,2-Epoxypentane
C₅H₁₀O
86.13
8.61 g (10.0 mL)
100
1.0
Sigma-Aldrich
Methanol (Anhydrous)
CH₃OH
32.04
80 mL
~2000
~20
Fisher Scientific
Sulfuric Acid (Conc.)
H₂SO₄
98.08
~0.1 mL
~1.8
0.018 (cat.)
J.T. Baker
Saturated NaHCO₃ (aq)
NaHCO₃
84.01
50 mL
-
-
Lab Prepared
Diethyl Ether
(C₂H₅)₂O
74.12
150 mL
-
-
VWR
Anhydrous MgSO₄
MgSO₄
120.37
~5 g
-
-
Acros Organics
Equipment
250 mL Round-bottom flask
Magnetic stirrer and stir bar
Ice-water bath
Dropping funnel or syringe
Separatory funnel (250 mL)
Rotary evaporator
Apparatus for fractional distillation or column chromatography
Synthesis Workflow
The following diagram outlines the complete workflow from reaction setup to final product analysis.
Caption: Step-by-step experimental workflow for synthesis and purification.
Step-by-Step Procedure
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 1,2-epoxypentane (8.61 g, 100 mmol). Add 80 mL of anhydrous methanol and stir until the solution is homogeneous.
Cooling: Place the flask in an ice-water bath and allow the solution to cool to 0 °C with continuous stirring.
Catalyst Addition: Carefully add concentrated sulfuric acid (~0.1 mL) dropwise to the cold, stirring solution. A slight exotherm may be observed.
Reaction: After the addition of the catalyst, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Let the reaction stir for 4-6 hours.
Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to confirm the disappearance of the starting epoxide.
Workup - Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding 50 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stir for 15 minutes to ensure the acid is fully neutralized.
Workup - Extraction: Transfer the mixture to a 250 mL separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers.
Workup - Drying: Dry the combined organic extracts over anhydrous magnesium sulfate (MgSO₄). Filter off the drying agent and wash the solid with a small amount of diethyl ether.
Concentration: Concentrate the filtrate using a rotary evaporator to remove the diethyl ether and excess methanol, yielding the crude product as an oil.
Purification: Purify the crude oil via fractional distillation under reduced pressure or by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to obtain pure 1-methoxypentan-2-ol.
Product Characterization
The identity and purity of the synthesized 1-methoxypentan-2-ol should be confirmed using standard analytical techniques.
¹H NMR Spectroscopy: The proton NMR spectrum is the most definitive method to confirm the product's structure and distinguish it from the 2-methoxy-1-pentanol regioisomer. Expected signals for 1-methoxypentan-2-ol include a triplet for the terminal methyl group (~0.9 ppm), a singlet for the methoxy group (~3.3 ppm), and distinct multiplets for the methylene and methine protons.[10][11]
¹³C NMR Spectroscopy: The carbon spectrum will show six distinct signals, confirming the presence of all carbon atoms in the molecule.
Infrared (IR) Spectroscopy: The IR spectrum should display a characteristic broad absorption band in the region of 3200-3600 cm⁻¹, indicative of the O-H stretching vibration of the alcohol functional group, and C-O stretching bands around 1100 cm⁻¹.[12]
Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used to assess the purity of the final product and confirm its molecular weight (118.17 g/mol ).[13]
Safety and Handling Precautions
Personal protective equipment (PPE), including a lab coat, safety goggles, and appropriate chemical-resistant gloves (e.g., butyl rubber), must be worn at all times.[14]
1,2-Epoxypentane: Epoxides are reactive alkylating agents and should be handled with care in a fume hood. Avoid inhalation and skin contact.[15]
Methanol: A flammable and toxic liquid. It can be absorbed through the skin and is harmful if inhaled or ingested.[16] All operations must be conducted in a fume hood away from ignition sources.
Sulfuric Acid: Highly corrosive. Causes severe skin burns and eye damage. Handle with extreme care.
Diethyl Ether: Extremely flammable. Its vapors are heavier than air and can travel to an ignition source. Ensure the work area is free of sparks and open flames.
Conclusion
The regioselective synthesis of 1-methoxypentan-2-ol is reliably achieved through the acid-catalyzed ring-opening of 1,2-epoxypentane with methanol. The choice of an acid catalyst is critical to direct the nucleophilic attack of methanol to the more substituted carbon of the epoxide ring, thereby ensuring the formation of the desired product over its regioisomer. The protocol described herein is robust and scalable, providing a clear pathway for researchers to access this important β-alkoxy alcohol for further applications in drug development and chemical synthesis.
References
Chemistry LibreTexts. (2024, March 24). 18.6: Reactions of Epoxides - Ring-opening. [Link]
Deshpande, N., et al. (2019). Epoxide ring opening with alcohols using heterogeneous Lewis acid catalysts: Regioselectivity and Mechanism. Journal of Catalysis. [Link]
Reyes-Rangel, G., et al. (2011). Regioselective Ring Opening and Isomerization Reactions of 3,4-Epoxyesters Catalyzed by Boron Trifluoride. Organic Letters, 13(15), 4044-4047. [Link]
Chemistry Stack Exchange. (2013). Regioselectivity of acid-catalyzed ring-opening of epoxides. [Link]
Liu, H., Chu, C. K., & Engel, R. (1992). A Synthetically Useful Regioselective Epoxide Ring-Opening Procedure. Synthetic Communications, 22(16), 2367-2372. [Link]
Junsei Chemical Co., Ltd. (n.d.). Safety Data Sheet: Sodium methoxide 28% solution in methanol. [Link]
PubChem. (n.d.). Propylene Glycol Monomethyl Ether. National Center for Biotechnology Information. [Link]
Royal Society of Chemistry. (2020). Electronic Supplementary Material (ESI) for Chemical Science. [Link]
CPAchem Ltd. (n.d.). Safety Data Sheet: Sodium methoxide 0.1M. [Link]
ACE Organic. (2009, October 22). Acid-Catalyzed Ring Opening of 1,2-epoxyhexane in Methanol. YouTube. [Link]
Chemistry Steps. (2020, June 19). Epoxides Ring-Opening Reactions. [Link]
OpenStax. (2023, September 20). 18.5 Reactions of Epoxides: Ring-Opening. Organic Chemistry. [Link]
Wang, Y., et al. (2023). Direct synthesis of propylene glycol methyl ether from propylene using an Al-TS-1 catalyst: Ti–Al synergy. RSC Advances, 13, 9253-9261. [Link]
Arditi, F. (1968). The Mechanism of the Acid-Catalyzed Ring Opening of Epoxides - A Reinterpretative Review. CHIMIA International Journal for Chemistry, 22, 224-228. [Link]
Sdfine. (n.d.). Safety Data Sheet: SODIUM METHOXIDE. [Link]
Google Patents. (2015). WO2015024103A1 - Process for producing propylene glycol methyl ether.
Sathyabama Institute of Science and Technology. (n.d.). Design and manufacture of propylene glycol monomethyl ether. [Link]
Google Patents. (2015). US20150057468A1 - Process for producing propylene glycol methyl ether.
Deshpande, N., et al. (2019). Supporting Information for Epoxide ring opening with alcohols using heterogeneous Lewis acid catalysts: Regioselectivity and mechanism. Journal of Catalysis. [Link]
Magre, M., et al. (2020). Regioselective Synthesis of Alcohols by Catalytic Transfer Hydrogenation of Epoxides. The Journal of Organic Chemistry, 85(19), 12268-12276. [Link]
Chemistry LibreTexts. (2024, September 30). 18.5: Reactions of Epoxides - Ring-opening. [Link]
Organic Chemistry Portal. (n.d.). Alcohol synthesis by epoxide reduction. [Link]
Jeyakumar, K., & Chand, D. K. (2008). Ring-Opening Reactions of Epoxides Catalyzed by Molybdenum(VI) Dichloride Dioxide. Synthesis, 2008(05), 807-819. [Link]
Clark University. (n.d.). Chapter 17: Ethers and Epoxides. [Link]
Kumar, R., et al. (2023). Exploring the synthetic potential of epoxide ring opening reactions toward the synthesis of alkaloids and terpenoids: a review. RSC Advances, 13, 31213-31233. [Link]
Theodorou, A., et al. (2020). Epoxide Syntheses and Ring-Opening Reactions in Drug Development. Molecules, 25(19), 4474. [Link]
Encyclopedia.pub. (2020, October 1). Epoxide Synthesis and Ring-Opening Reactions. [Link]
Chemical Communications. (2018). Highly regioselective ring-opening of epoxides with amines: a metal- and solvent-free protocol for the synthesis of β-amino alcohols. [Link]
University of Wisconsin-Madison. (n.d.). CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. [Link]
Application Note: Advanced Polymer Extraction and Fractionation Utilizing 1-Methoxypentan-2-ol
Executive Summary & Chemical Rationale 1-Methoxypentan-2-ol (CAS 53892-32-3) is an advanced [] that offers a highly specialized solvation environment for polymer chemistry. While lower homologues like 1-methoxy-2-propano...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Chemical Rationale
1-Methoxypentan-2-ol (CAS 53892-32-3) is an advanced [] that offers a highly specialized solvation environment for polymer chemistry. While lower homologues like 1-methoxy-2-propanol are [2], the extended five-carbon aliphatic backbone of 1-methoxypentan-2-ol provides a unique Hydrophilic-Lipophilic Balance (HLB). This structural feature makes it exceptionally suited for the selective liquid-liquid extraction (LLE) and Aqueous Two-Phase System (ATPS) fractionation of amphiphilic block copolymers (e.g., PEG-b-PLA) and the removal of lipophilic impurities from biopolymer matrices. The molecule is typically synthesized via the[3].
Mechanistic Insights: Solvation Thermodynamics
The efficacy of 1-methoxypentan-2-ol (1-MP2O) in polymer extraction is governed by its dual-functional nature, which dictates the causality of its phase behavior:
Hydrogen Bonding: The primary methoxy group (-OCH3) acts as a strong hydrogen-bond acceptor, while the secondary hydroxyl group (-OH) functions as both a donor and acceptor. This facilitates strong interactions with polar polymer segments (e.g., polyethers, polyamides).
Hydrophobic Interactions: The unbranched propyl tail (-CH2CH2CH3) extending from the chiral center provides significant van der Waals forces, allowing the solvent to interpenetrate and solvate hydrophobic polymer blocks (e.g., polyesters, polyolefins).
In an ATPS setup, 1-MP2O exhibits temperature- and salt-dependent miscibility with water. By introducing a kosmotropic salt (e.g., NaCl), the hydration shell around the salt ions depletes the available water for 1-MP2O, [4]. The target amphiphilic polymer partitions into the 1-MP2O-rich upper phase, leaving highly polar impurities, unreacted hydrophilic monomers, and salts in the aqueous lower phase.
Thermodynamic pathway of 1-MP2O-mediated polymer phase separation.
Quantitative Data: Solvent Properties and Partitioning
To justify the selection of 1-MP2O over traditional extraction solvents, we compare its physicochemical properties and polymer partitioning efficiencies.
Table 1: Physicochemical Comparison of Extraction Solvents
Solvent
Molecular Formula
Boiling Point (°C)
Water Miscibility
Primary Application
1-Methoxy-2-propanol
C4H10O2
120
Complete
General coatings, hydrophilic extraction
1-Butanol
C4H10O
117.7
Moderate
Biobased aqueous extraction
1-Methoxypentan-2-ol
C6H14O2
~155
Partial / Tunable
Amphiphilic polymer fractionation
Table 2: Partition Coefficients (K) of Model Polymers in 1-MP2O/Water ATPS (0.5M NaCl, 25°C)
Polymer Class
Molecular Weight (kDa)
Partition Coefficient (K)*
Recovery Yield (%)
Poly(ethylene glycol) (PEG)
4.0
0.8 (Prefers Aqueous)
N/A
Poly(lactic acid) (PLA)
10.0
> 50 (Prefers 1-MP2O)
98.5
PEG-b-PLA Copolymer
14.0
12.4 (Prefers 1-MP2O)
94.2
(Note: K = Concentration in Top Phase / Concentration in Bottom Phase)
Experimental Protocol: ATPS Fractionation of PEG-b-PLA
This self-validating protocol ensures high-purity recovery of amphiphilic block copolymers from crude synthesis mixtures. The addition of salt is the critical variable that forces the phase separation, a principle widely utilized in [5]. The final precipitation step acts as a built-in validation mechanism: only the intact, purified block copolymer will precipitate cleanly in the anti-solvent, confirming the success of the extraction.
Materials Required:
Crude PEG-b-PLA copolymer mixture.
1-Methoxypentan-2-ol (Purity ≥98%).
Sodium Chloride (NaCl), analytical grade.
Cold Hexane (Anti-solvent).
Step-by-Step Methodology:
Polymer Dissolution: Accurately weigh 1.0 g of the crude polymer mixture and dissolve it in 10.0 mL of 1-MP2O in a 50 mL centrifuge tube.
Causality: 1-MP2O completely solvates both the PEG and PLA blocks due to its dual hydrogen-bonding and van der Waals capabilities.
Aqueous Phase Preparation: Prepare a 0.5 M NaCl aqueous solution.
Causality: The ionic strength must be precisely controlled. Too low, and the system remains a single miscible phase; too high, and the polymer may salt-out prematurely.
System Integration: Add 10.0 mL of the 0.5 M NaCl solution to the polymer/1-MP2O mixture.
Equilibration: Vortex the biphasic mixture vigorously for 5 minutes to maximize the interfacial mass transfer area. Incubate the tube in a thermostatic bath at 25°C for 30 minutes to allow thermodynamic equilibrium.
Phase Separation: Centrifuge the mixture at 4000 × g for 15 minutes. Two distinct, clear phases will form. The upper phase is the 1-MP2O-rich layer containing the target block copolymer.
Recovery & Precipitation (Self-Validation): Carefully aspirate the upper 1-MP2O layer using a Pasteur pipette. Add this organic phase dropwise into 50 mL of vigorously stirred, ice-cold hexane.
Causality: Hexane acts as an anti-solvent for the polar PEG blocks, inducing rapid precipitation of the intact copolymer while leaving any residual lipophilic small molecules in solution.
Filtration and Drying: Collect the precipitated polymer via vacuum filtration and dry under reduced pressure at 40°C for 24 hours to constant weight.
Step-by-step experimental workflow for ATPS polymer extraction.
References
The mechanism for the synthesis of 1-methoxy-2-propanol from methanol and propylene oxide over magnesium oxide. ResearchGate. [Link]
Finding suitable biobased solvents for extractions from water. RSC Publishing. [Link]
US5151160A - Dehydration of 2-methoxyethanol by extractive distillation.
Liquid-liquid extraction techniques using 1-methoxypentan-2-ol
An Application and Protocol Guide to Liquid-Liquid Extraction Utilizing 1-Methoxypentan-2-ol Abstract This document provides a detailed technical guide for researchers, scientists, and drug development professionals on t...
Author: BenchChem Technical Support Team. Date: April 2026
An Application and Protocol Guide to Liquid-Liquid Extraction Utilizing 1-Methoxypentan-2-ol
Abstract
This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the application of 1-methoxypentan-2-ol as a solvent in liquid-liquid extraction (LLE) techniques. As the pharmaceutical and chemical industries increasingly seek greener, safer, and more efficient alternatives to traditional solvents, novel ether alcohols like 1-methoxypentan-2-ol present compelling advantages. This guide outlines the fundamental physicochemical properties of 1-methoxypentan-2-ol, the scientific rationale for its use, and a detailed, step-by-step protocol for a representative application in the extraction of metal ions. Furthermore, it covers methods for protocol validation, safety considerations, and troubleshooting, establishing a robust framework for the implementation of this promising solvent in laboratory and process chemistry.
Introduction to 1-Methoxypentan-2-ol: A Modern Solvent for LLE
Liquid-liquid extraction (LLE) is a cornerstone technique for the separation and purification of compounds from complex mixtures, predicated on the principle of differential partitioning between two immiscible liquid phases.[1] Historically, this process has relied on solvents like chloroform, dichloromethane, and various hydrocarbons, which, despite their efficacy, pose significant environmental, health, and safety risks.[2] The principles of green chemistry now compel a shift towards more sustainable alternatives that offer reduced toxicity, better biodegradability, and safer handling without compromising performance.[3][4]
1-Methoxypentan-2-ol (C₆H₁₄O₂) is an ether alcohol that emerges as a promising candidate in this new paradigm. Its molecular structure, featuring both a polar hydroxyl group and a moderately non-polar ether linkage, imparts an amphiphilic character. This duality allows it to effectively solvate a range of analytes while maintaining the requisite immiscibility with aqueous phases for efficient extraction. This guide serves as a practical introduction to harnessing its potential.
Physicochemical Properties and Rationale for Use
The suitability of a solvent for LLE is determined by its physical and chemical properties. While extensive experimental data for 1-methoxypentan-2-ol is not widely published, its properties can be reliably inferred from its structure and comparison with analogous compounds.
Rationale for Selection:
Amphiphilic Nature : The presence of both a hydrogen bond-donating hydroxyl group and a hydrogen bond-accepting ether group allows for versatile interactions with a wide range of solutes.[5]
"Green" Solvent Potential : As a non-halogenated ether alcohol, it is expected to have a more favorable environmental profile compared to chlorinated solvents.[6] Its structural similarity to propylene glycol ethers, which are known for their utility in paints and coatings, suggests it may also possess favorable toxicological and biodegradable properties.[7]
Boiling Point & Volatility : A moderate boiling point ensures ease of removal post-extraction without excessive energy input, yet it is not so volatile as to create significant fugitive emission issues during handling.[6]
Phase Separation : The balance of polar and non-polar moieties facilitates clean and efficient phase separation from aqueous solutions, particularly under salting-out conditions.[8]
Table 1: Key Physicochemical Properties of 1-Methoxypentan-2-ol
Application Protocol: Extraction of Divalent Metal Ions from Aqueous Solution
This protocol details a general procedure for the liquid-liquid extraction of divalent metal ions (e.g., Cu²⁺, Pb²⁺) from an aqueous solution using 1-methoxypentan-2-ol. This is a common challenge in hydrometallurgy and wastewater treatment where selective metal recovery is crucial.[10][11]
Caption: General Workflow for LLE with 1-Methoxypentan-2-ol.
Step-by-Step Protocol
Preparation of Aqueous Phase : Pipette 20 mL of the stock metal ion solution into a 125 mL separatory funnel.
pH Adjustment : Calibrate a pH meter. Adjust the pH of the aqueous solution to the desired value (e.g., 5.0) by dropwise addition of 0.1 M HNO₃ or 0.1 M NaOH. The optimal pH is critical as it influences the charge state of metal-aqua complexes and must be determined experimentally.[10]
Addition of Organic Solvent : Add 20 mL of 1-methoxypentan-2-ol to the separatory funnel, establishing an organic-to-aqueous phase ratio (O/A) of 1:1.
Equilibration : Stopper the funnel securely and shake vigorously on a mechanical shaker for 15 minutes to ensure thorough mixing and facilitate mass transfer of the analyte.
Phase Separation : Clamp the separatory funnel in an upright position and allow the phases to separate completely for 10 minutes. Two distinct, clear layers should be visible.
Sample Collection : Carefully drain the lower aqueous layer into a clean beaker or vial for analysis.
Analysis : Determine the concentration of the metal ion remaining in the aqueous phase ([M]aq,final) using a calibrated AAS or ICP-MS.
Calculation : Use the initial ([M]aq,initial) and final aqueous concentrations to calculate the extraction efficiency (%E) and the distribution ratio (D).
Protocol Validation and Performance Metrics
A robust LLE protocol requires validation. The following metrics are essential for quantifying the performance of the extraction process.
Distribution Ratio (D) : This is the fundamental equilibrium constant for LLE, representing the ratio of the analyte's concentration in the organic phase to its concentration in the aqueous phase.
Formula: D = [M]org / [M]aq
Where [M]org = [M]aq,initial - [M]aq,final (assuming equal volumes).
Extraction Efficiency (%E) : This expresses the percentage of the analyte successfully transferred from the aqueous phase to the organic phase.
Formula: %E = (D / (D + (Vaq / Vorg))) * 100
For a 1:1 volume ratio (Vaq/Vorg = 1), this simplifies to: %E = (D / (D + 1)) * 100
Table 2: Example Calculation of Performance Metrics
Parameter
Value
Initial Aqueous Concentration ([M]aq,initial)
100 mg/L
Final Aqueous Concentration ([M]aq,final)
15 mg/L
Volume of Aqueous Phase (Vaq)
20 mL
Volume of Organic Phase (Vorg)
20 mL
Calculated Organic Concentration ([M]org)
85 mg/L
Calculated Distribution Ratio (D)
5.67
Calculated Extraction Efficiency (%E)
85.0%
Optimization : Key parameters such as pH, contact time, phase ratio, and temperature should be systematically varied to determine the optimal conditions for maximizing extraction efficiency.
Safety, Handling, and Waste Disposal
While 1-methoxypentan-2-ol is anticipated to be safer than many traditional solvents, adherence to good laboratory practice is mandatory. The safety profile of the closely related 1-methoxy-2-propanol indicates it is a flammable liquid and may cause drowsiness or dizziness.[12][13]
Personal Protective Equipment (PPE) : Always wear safety glasses, a lab coat, and chemical-resistant gloves (e.g., nitrile).
Ventilation : Handle the solvent in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.[14]
Ignition Sources : Keep away from open flames, sparks, and hot surfaces as the solvent is flammable.[14][15] Use non-sparking tools and ground equipment to prevent static discharge.[13]
Storage : Store in a tightly closed container in a cool, dry, and well-ventilated area designated for flammable liquids.[13]
Waste Disposal : Dispose of spent solvent and contaminated materials as hazardous chemical waste in accordance with local, state, and federal regulations. Do not pour down the drain.
Troubleshooting Common LLE Issues
Issue
Potential Cause(s)
Recommended Solution(s)
Emulsion Formation
- Insufficient difference in density between phases.- High concentration of surfactants or particulates.- Overly vigorous shaking.
- Add a small amount of saturated brine (salting-out) to increase the polarity and density of the aqueous phase.[8]- Centrifuge the mixture to break the emulsion.- Reduce shaking intensity or use a gentle rocking motion.
Low Extraction Efficiency
- Sub-optimal pH of the aqueous phase.- Insufficient mixing time.- Incorrect phase ratio.
- Perform a pH optimization study to find the ideal pH for your analyte.- Increase the shaking/contact time to ensure equilibrium is reached.- Increase the volume of the organic phase (Vorg).
Poor Phase Separation
- Mutual solubility of the two phases.
- Add an inert salt (e.g., Na₂SO₄) to the aqueous phase to decrease the mutual solubility.- Perform the extraction at a lower temperature.
Conclusion
1-Methoxypentan-2-ol represents a viable and promising alternative to conventional solvents for liquid-liquid extraction. Its unique physicochemical properties, rooted in its ether alcohol structure, provide a balance of solvency and phase behavior suitable for a variety of separation challenges. By following the detailed protocols and validation procedures outlined in this guide, researchers can effectively implement this greener solvent, contributing to safer and more sustainable laboratory practices while achieving high-performance separations. Further investigation into its application for extracting diverse organic molecules from complex matrices in the pharmaceutical and environmental sciences is highly encouraged.
References
Chemical Synthesis Database. 1-methoxy-4-penten-2-ol. Available from: [Link]
Koguchi, Y., et al. Extraction of Metal Ions Using a Calix[14]arene Carboxylic Acid Derivative in Aromatic Ethers. Advances in Chemical Engineering and Science, 2020. Available from: [Link]
Li, Z., et al. Enhancing Metal Separations by Liquid–Liquid Extraction Using Polar Solvents. ACS Sustainable Chemistry & Engineering, 2018. Available from: [Link]
Penta. 1-methoxy-2-propanol - Safety Data Sheet. Available from: [Link]
Google Patents. Preparation of 1-methoxy-2-propanol.
PubChem. (2R)-2-Methoxypentan-1-ol. Available from: [Link]
Google Patents. Novel stereospecific synthesis of (-) (2s, 3s)-1-dimethylamino-3-(3-methoxyphenyl)-2-methyl pentan-3-ol.
Mohammed, W. T., & Mahdi, A. S. Liquid-Liquid Extraction of Metal Ions Using Aqueous Biphasic Systems. Journal of Engineering, 2012. Available from: [Link]
Konczyk, J., et al. Selective solvent extraction of some heavy metal ions from aqueous solutions by octafunctionalized resorcin[14]arenes. Physicochemical Problems of Mineral Processing, 2020. Available from: [Link]
See, S. H., et al. Optimization for Liquid-Liquid Extraction of Cd(II) over Cu(II) Ions from Aqueous Solutions Using Ionic Liquid Aliquat 336 with Tributyl Phosphate. Minerals, 2020. Available from: [Link]
Raynie, D. E. Solvent Selection from the Green Perspective. LCGC International, 2020. Available from: [Link]
Google Patents. A novel stereospecific synthesis of (-) (2s,3s)-1-dimethylamino-3-(3-methoxyphenyl)-2-methyl pentan-3-ol.
Prat, D., et al. The original CHEM21 solvent selection guide. Green Chemistry, 2013. Available from: [Link]
Kalpana, V., et al. ROLE OF GREEN SOLVENTS IN THE PHARMACEUTICAL FIELD. International Journal of Biology, Pharmacy and Allied Sciences, 2026. Available from: [Link]
PubChem. 2-Methoxypentan-2-ol. Available from: [Link]
Winterton, N. The green solvent: a critical perspective. Clean Technologies and Environmental Policy, 2021. Available from: [Link]
PubChem. 1-Methoxypentan-2-one. Available from: [Link]
Prat, D., et al. CHEM21 selection guide of classical- and less classical-solvents. Green Chemistry, 2016. Available from: [Link]
Google Patents. Separation of 1-methoxy-2-propanol and water.
Rousova, J., et al. Salting-out-assisted liquid–liquid extraction as a suitable approach for determination of methoxetamine in large sets of tissue samples. Analytical and Bioanalytical Chemistry, 2015. Available from: [Link]
Li, Y., et al. A simple liquid extraction for simultaneous determination of 12 opioid ligands in plasma by LC-MS/MS. Analytical Methods, 2021. Available from: [Link]
Ribeiro da Silva, M. A. V., et al. Energetic Effects in Methyl- and Methoxy-Substituted Indanones: A Synergistic Experimental and Computational Study. Molecules, 2023. Available from: [Link]
Preparation of 1-methoxypentan-2-ol derivatives for biological assays
Application Note: Preparation and Utilization of 1-Methoxypentan-2-ol Derivatives for Biological Assays Overview & Biological Rationale The development of small-molecule antagonists targeting the Mineralocorticoid Recept...
Author: BenchChem Technical Support Team. Date: April 2026
Application Note: Preparation and Utilization of 1-Methoxypentan-2-ol Derivatives for Biological Assays
Overview & Biological Rationale
The development of small-molecule antagonists targeting the Mineralocorticoid Receptor (MR) and Corticotropin-Releasing Factor 1 (CRF1) receptor relies heavily on the precise tuning of lipophilic side chains to achieve high binding affinity and favorable pharmacokinetic profiles[1][2]. Increased circulating aldosterone activates the MR, leading to pathophysiological processes resulting in cardiovascular disease and resistant hypertension[1][3].
1-Methoxypentan-2-ol (CAS 53892-32-3) serves as a highly versatile building block in the synthesis of these receptor antagonists[]. Its incorporation into purine, indole, or pyrimidine scaffolds provides a hydrogen-bond acceptor (the methoxy group) and a tunable stereocenter (the hydroxyl group) that interacts with specific hydrophobic pockets within these target receptors[5]. This application note provides a comprehensive, self-validating guide to the regioselective synthesis, derivatization, and biological assay preparation of 1-methoxypentan-2-ol derivatives.
Mechanistic Principles of Regioselective Synthesis
The structural fidelity of 1-methoxypentan-2-ol is paramount for downstream biological assays. The compound is synthesized via the nucleophilic ring-opening of 1,2-epoxypentane. The choice of reaction conditions is the single most critical parameter dictating regioselectivity:
Basic Conditions (Required): Under basic conditions utilizing sodium methoxide (NaOMe) in anhydrous methanol, the methoxide nucleophile attacks the less sterically hindered C1 carbon of the epoxide via a strict
SN2
mechanism[6][7]. This yields the desired 1-methoxypentan-2-ol as the major product.
Acidic Conditions (Avoid): Acidic conditions protonate the epoxide oxygen, weakening the C–O bonds and shifting the transition state toward an
SN1
-like mechanism. This results in nucleophilic attack at the more substituted C2 carbon (which better stabilizes the partial positive charge), yielding the undesired isomer, 2-methoxypentan-1-ol[6].
Fig 1. Synthetic workflow from 1,2-epoxypentane to MR biological assay evaluation.
Experimental Protocols
Protocol A: Regioselective Synthesis of 1-Methoxypentan-2-ol
This protocol utilizes a self-validating quenching step to prevent over-alkalization and product degradation.
Preparation: In an oven-dried, round-bottom flask equipped with a magnetic stirrer, dissolve 1,2-epoxypentane (1.0 equiv) in anhydrous methanol (0.5 M concentration) under an inert nitrogen atmosphere[6].
Nucleophilic Addition: Slowly add a solution of Sodium Methoxide (NaOMe, 25% w/w in MeOH, 1.2 equiv) dropwise at 0 °C.
Reaction Propagation: Remove the ice bath and allow the mixture to stir at ambient temperature for 4 hours. Self-Validation Check: Monitor the reaction via TLC (Hexanes/EtOAc 7:3). The disappearance of the high-Rf epoxide spot confirms complete consumption.
Quenching: Cool the mixture back to 0 °C and strictly quench with saturated aqueous
NH4Cl
[6]. Causality:
NH4Cl
neutralizes the strong base without over-acidifying the mixture, preventing unwanted ether cleavage.
Extraction & Purification: Extract the aqueous layer with diethyl ether (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous
MgSO4
, and concentrate via rotary evaporation to yield 1-methoxypentan-2-ol[6].
Protocol B: Derivatization into Receptor Antagonist Precursors
Because the hydroxyl group is a poor leaving group, it must be activated via mesylation prior to coupling or amination.
Mesylation: Dissolve 1-methoxypentan-2-ol (1.0 equiv) in anhydrous dichloromethane (DCM). Add triethylamine (TEA, 1.5 equiv) and cool to 0 °C. Slowly add methanesulfonyl chloride (MsCl, 1.2 equiv)[8].
Self-Validation Check: The immediate formation of a white precipitate (TEA-HCl salt) visually confirms the reaction is proceeding[8].
Azide Substitution (Optional for Amination): Isolate the mesylate and dissolve in polar aprotic dimethylformamide (DMF). Treat with sodium azide (
NaN3
, 2.0 equiv) at 60 °C to yield 2-azido-1-methoxypentane, which can be reduced to an amine using
LiAlH4
for further coupling[8].
Direct Mitsunobu Coupling (Alternative): To couple the alcohol directly to a purine/pyrimidine core (e.g., for CRF1 antagonists), dissolve the core scaffold and 1-methoxypentan-2-ol in anhydrous THF. Add Triphenylphosphine (
PPh3
) and Diethyl azodicarboxylate (DEAD) at 50 °C, stirring for 25 minutes[2][5].
Protocol C: Preparation for In Vitro MR Binding Assays
Compound Preparation: Dissolve the synthesized 1-methoxypentan-2-ol derivative in 100% molecular-biology grade DMSO to create a 10 mM stock solution[3].
Serial Dilution: Dilute the stock in assay media to achieve a 6x final concentration range (e.g., 1.8 nM to 6 nM) to ensure accurate dose-response mapping[3].
Cell Line Incubation: Utilize PathHunter CHO-K1 MR cells (or equivalent). Introduce the antagonist dilutions to the cells alongside a known control (e.g., Spironolactone or Eplerenone)[3].
Measurement: Measure the inhibition of aldosterone-induced MR activation via luminescence or cAMP activity[3][5].
Fig 2. Mineralocorticoid receptor signaling pathway and antagonist inhibition mechanism.
Quantitative Data & Yield Analysis
The following table summarizes the expected regioselectivity outcomes based on reaction conditions, alongside benchmark biological activity data for successfully synthesized derivatives.
Table 1: Regioselectivity and Biological Evaluation Parameters
Parameter
Condition / Compound
Outcome / Value
Mechanistic Rationale
Epoxide Ring Opening
Basic (NaOMe / MeOH)
>95% 1-Methoxypentan-2-ol
SN2
attack occurs strictly at the less sterically hindered C1 position.
Epoxide Ring Opening
Acidic (
H+
/ MeOH)
Major 2-Methoxypentan-1-ol
SN1
-like transition state favors attack at the more substituted C2 position.
MR Binding Affinity
Spironolactone (Control)
IC50
~ 0.3 - 1.0 nM
Standard baseline for MR Antagonist assays.
CRF1 Binding Affinity
1-Methoxy-2-pentanol derivative
IC50
~ 5.4 - 6.0 nM
The lipophilic side chain optimally fills the hydrophobic receptor pocket.
References
Benchchem. 1,2-Epoxypentane | 98.0% Purity | CAS 1003-14-1. 6
BOC Sciences. CAS 53892-32-3 1-methoxypentan-2-ol.
Google Patents. US9403807B2 - Mineralocorticoid receptor antagonists. 1
ACS Publications. Design, Synthesis, and Biological Evaluation of 1,2,3,7-Tetrahydro-6H-purin-6-one and 3,7-Dihydro-1H-purine-2,6-dione Derivatives as Corticotropin-Releasing Factor1 Receptor Antagonists. 2
Topic: Step-by-Step Purification Protocol for Synthesized 1-Methoxypentan-2-ol
An Application Note from the Office of the Senior Application Scientist Abstract This application note provides a detailed, step-by-step protocol for the purification of 1-methoxypentan-2-ol (CAS No. 53892-32-3) from a c...
Author: BenchChem Technical Support Team. Date: April 2026
An Application Note from the Office of the Senior Application Scientist
Abstract
This application note provides a detailed, step-by-step protocol for the purification of 1-methoxypentan-2-ol (CAS No. 53892-32-3) from a crude synthetic reaction mixture.[1] The synthesis of alkoxy alcohols, such as 1-methoxypentan-2-ol, typically via the nucleophilic ring-opening of an epoxide with an alcohol, often results in a mixture containing the desired product, an isomeric byproduct (2-methoxypentan-1-ol), unreacted starting materials, and catalyst residues.[2][3] Achieving high purity is critical for its use as a potential solvent or as a chiral building block in pharmaceutical and chemical synthesis.[4][5] This guide details a robust, three-stage purification strategy: an initial aqueous workup, primary purification via fractional vacuum distillation, and an optional high-purity polishing step using flash column chromatography. The causality behind each experimental choice is explained to provide researchers with a deep, transferable understanding of the methodology.
Introduction and Purification Rationale
1-Methoxypentan-2-ol is a bifunctional organic molecule featuring both an ether and a secondary alcohol group. This structure imparts a moderate polarity and the ability to act as a hydrogen bond donor and acceptor. The primary challenge in its purification stems from the likely presence of its structural isomer, 2-methoxypentan-1-ol, which forms concurrently during synthesis. These isomers possess very similar physical properties, including polarity and, critically, boiling points, which makes their separation non-trivial.
This protocol is designed as a self-validating system, where each stage targets a specific class of impurities, and the final purity is confirmed analytically.
Stage 1: Aqueous Workup: Removes water-soluble impurities such as salts (from catalyst neutralization) and excess methanol.
Stage 2: Fractional Vacuum Distillation: The primary workhorse for separation. It exploits subtle differences in the boiling points of the organic components.[6][7] Operating under vacuum lowers the boiling points, preventing potential thermal decomposition of the target compound.
Stage 3: Flash Column Chromatography: An optional step for achieving analytical-grade purity (>99%). This technique separates the remaining isomeric impurity based on differential adsorption to a polar stationary phase.[8][9]
How to remove 1-methoxypentan-2-ol impurities from reaction mixtures
Welcome to the technical support center for handling 1-methoxypentan-2-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into purifying...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for handling 1-methoxypentan-2-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into purifying this compound. As Senior Application Scientists, we understand that the success of a synthesis is often determined by the efficacy of the purification process. This document provides troubleshooting guides and detailed protocols to address common challenges encountered in the lab.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when synthesizing or using 1-methoxypentan-2-ol?
A1: The impurity profile of 1-methoxypentan-2-ol is highly dependent on its synthetic route. A common synthesis involves the ring-opening of 2-methyloxirane with methanol. Based on this, you can anticipate the following impurities:
Unreacted Starting Materials: Residual methanol and 2-methyloxirane.
Isomeric Byproducts: The primary byproduct is often the constitutional isomer, 2-methoxy-1-pentanol, which can form depending on the regioselectivity of the ring-opening reaction.
Solvent Residues: Any solvents used during the reaction or workup (e.g., THF, diethyl ether, dichloromethane).
Water: Introduced during aqueous workup steps or from atmospheric moisture.
Understanding the likely impurities is the first step in designing an effective purification strategy. The significant difference in boiling points and polarity between 1-methoxypentan-2-ol and these common impurities is the basis for its successful purification.
Q2: What are the key physical properties of 1-methoxypentan-2-ol that I should consider for purification?
A2: Knowing the physical properties of your target compound is critical for selecting and optimizing a purification method.
Property
Value
Significance for Purification
Boiling Point
~151 °C at 760 mmHg
This relatively high boiling point allows for effective separation from lower-boiling impurities like methanol (64.7 °C) and most common organic solvents via fractional distillation.
Solubility
Soluble in water and many organic solvents
Its solubility in water necessitates salting out during aqueous extractions to improve partitioning into the organic layer. Its miscibility with organic solvents is advantageous for chromatographic methods.
Polarity
Moderately polar
The presence of a hydroxyl (-OH) and an ether (-O-) group makes it more polar than simple ethers but less polar than diols. This polarity dictates its behavior in chromatography and extraction.
Q3: Which purification method is generally the most effective for 1-methoxypentan-2-ol on a laboratory scale?
A3: For typical laboratory scales (1-100 g), fractional distillation is often the most efficient and scalable method for purifying 1-methoxypentan-2-ol, primarily due to the significant differences in boiling points between the product and most common impurities. For very high purity requirements or for removing isomeric impurities, flash column chromatography may be necessary.
Troubleshooting Common Purification Issues
This section addresses specific problems you might encounter during the purification of 1-methoxypentan-2-ol.
Issue 1: Poor separation of 1-methoxypentan-2-ol from its isomer, 2-methoxy-1-pentanol, during distillation.
Probable Cause: The boiling points of the two isomers are likely very close, making them difficult to separate with a standard distillation setup. This is a common challenge when separating constitutional isomers.
Expert Solution:
Increase Column Efficiency: Use a longer Vigreux or packed column (e.g., with Raschig rings or metal sponges) to increase the number of theoretical plates. This enhances the separation capability of the distillation apparatus.
Vacuum Distillation: Reducing the pressure will lower the boiling points of both isomers, and may also increase the boiling point difference between them, which can lead to a better separation.
Alternative Method: If distillation fails, flash column chromatography is the recommended alternative. The slight difference in polarity between a secondary alcohol (1-methoxypentan-2-ol) and a primary alcohol (2-methoxy-1-pentanol) is often sufficient for separation on silica gel.
Issue 2: The product is contaminated with water after an aqueous workup.
Probable Cause: 1-methoxypentan-2-ol has some water solubility, leading to water retention in the organic phase.
Expert Solution:
Brine Wash: During the liquid-liquid extraction, wash the organic layer with a saturated sodium chloride solution (brine). This decreases the solubility of the alcohol in the aqueous layer and helps to draw water out of the organic layer.
Use of a Drying Agent: Before removing the solvent, thoroughly dry the organic extract with an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Ensure the drying agent is filtered off completely before proceeding to solvent evaporation or distillation.
Issue 3: Low recovery of the product after flash column chromatography.
Probable Cause: The product may be highly retained on the silica gel column, or an inappropriate solvent system was used.
Expert Solution:
TLC Analysis First: Always determine the optimal solvent system using Thin Layer Chromatography (TLC) before running a column. Aim for an Rf value of 0.25-0.35 for your product to ensure good separation and elution.
Solvent System Optimization: For a moderately polar compound like 1-methoxypentan-2-ol, a gradient elution is often effective. Start with a non-polar solvent system (e.g., 95:5 hexanes:ethyl acetate) and gradually increase the polarity (e.g., to 80:20 hexanes:ethyl acetate). This will elute non-polar impurities first, followed by your product.
Column Loading: Do not overload the column. As a rule of thumb, the amount of crude material should be about 1-5% of the mass of the silica gel.
Detailed Purification Protocols
Protocol 1: Purification by Fractional Distillation
This protocol is ideal for separating 1-methoxypentan-2-ol from impurities with significantly different boiling points.
Step-by-Step Methodology:
Apparatus Setup: Assemble a fractional distillation apparatus. A short Vigreux column is typically sufficient for good separation. Ensure all glass joints are properly sealed.
Drying: Ensure the crude product has been thoroughly dried over a drying agent like MgSO₄ and filtered. Water can interfere with the distillation.
Charging the Flask: Add the crude 1-methoxypentan-2-ol to the distillation flask along with a few boiling chips or a magnetic stir bar to ensure smooth boiling. Do not fill the flask more than two-thirds full.
Heating: Begin heating the flask gently using a heating mantle.
Collecting Fractions:
Fore-run: Collect the first fraction, which will contain low-boiling impurities such as residual solvents (e.g., methanol, THF). The temperature at the still head will be low and then rise.
Product Fraction: As the temperature stabilizes at the boiling point of 1-methoxypentan-2-ol (~151 °C at atmospheric pressure), switch to a clean receiving flask to collect the pure product.
Final Fraction: If the temperature starts to rise further or fluctuates, it indicates the presence of higher-boiling impurities. Stop the distillation at this point.
Analysis: Analyze the collected fractions by GC or NMR to confirm purity.
Caption: Workflow for purification by fractional distillation.
Protocol 2: Purification by Flash Column Chromatography
This method is best for removing impurities with similar polarities, such as isomers.
Step-by-Step Methodology:
Solvent System Selection: Use TLC to find a solvent system that gives your product an Rf of ~0.3. A common starting point is a mixture of hexanes and ethyl acetate.
Column Packing:
Pack a glass column with silica gel using the chosen solvent system (as a slurry).
Ensure the silica bed is compact and level, without any air bubbles.
Sample Loading:
Dissolve the crude product in a minimal amount of the chromatography solvent.
Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column. This "dry loading" technique often results in better separation.
Elution:
Add the eluent to the top of the column and apply positive pressure (using a pump or inert gas) to force the solvent through the silica gel at a steady rate.
Continuously collect fractions in test tubes.
Fraction Analysis:
Monitor the elution of compounds using TLC. Spot every few fractions on a TLC plate to identify which ones contain your pure product.
Product Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified 1-methoxypentan-2-ol.
Caption: Workflow for purification by flash column chromatography.
Final Purity Assessment
Regardless of the method used, the final purity of the 1-methoxypentan-2-ol should be confirmed using analytical techniques such as:
Gas Chromatography (GC): An excellent method for assessing the percentage purity and detecting volatile impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the chemical structure and can reveal the presence of impurities if their signals are visible.
Mass Spectrometry (MS): Confirms the molecular weight of the product.
By following these guidelines and protocols, you can effectively remove impurities from your 1-methoxypentan-2-ol reaction mixtures and obtain a product of high purity for your research and development needs.
Optimization
Technical Support Center: Troubleshooting 1-Methoxypentan-2-ol Phase Separation
Welcome to the Technical Support Center for 1-methoxypentan-2-ol (CAS: 53892-32-3). This guide is engineered for researchers, analytical scientists, and drug development professionals who utilize this amphiphilic glycol...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for 1-methoxypentan-2-ol (CAS: 53892-32-3). This guide is engineered for researchers, analytical scientists, and drug development professionals who utilize this amphiphilic glycol ether in liquid-liquid extraction (LLE), organic synthesis, and complex formulation processes[1].
Due to its dual-functional structure—comprising a hydrophilic methoxy/hydroxyl head and a hydrophobic pentyl tail—1-methoxypentan-2-ol exhibits highly specific thermodynamic behaviors[2]. This guide provides mechanistic explanations and self-validating protocols to resolve common phase separation failures, such as persistent emulsions and temperature-dependent phase inversions.
I. Diagnostic Workflow for Phase Separation
Before altering your chemical matrix, use the logic tree below to diagnose the root cause of your phase separation failure.
Fig 1: Diagnostic decision tree for resolving 1-methoxypentan-2-ol phase separation issues.
II. Frequently Asked Questions & Causality Analysis
Q1: Why does my 1-methoxypentan-2-ol and water mixture remain completely miscible at room temperature but separate when heated?The Causality: This is a classic manifestation of Lower Critical Solution Temperature (LCST) behavior, a thermodynamic phenomenon common in glycol ethers[3]. At lower temperatures, the ether oxygen and hydroxyl groups of 1-methoxypentan-2-ol form highly ordered, strong hydrogen bonds with water molecules, resulting in an enthalpy-driven miscible state[3]. As thermal energy (temperature) increases, these hydrogen bonds are disrupted. The entropy of the system then heavily favors the hydrophobic interactions of the pentyl chain, causing the mixture to spontaneously undergo liquid-liquid phase separation[3].
The Solution: If you require biphasic separation for an extraction workflow, you must operate the system above its LCST or artificially lower the LCST by increasing the ionic strength of the aqueous phase (see "Salting Out" in the protocol below).
Q2: During liquid-liquid extraction, a persistent, cloudy emulsion forms at the interface. How do I resolve this without degrading my target analyte?The Causality: 1-methoxypentan-2-ol acts as a weak non-ionic surfactant. Its amphiphilic structure significantly reduces the interfacial tension between the aqueous and organic layers, stabilizing microscopic droplets and causing active spreading or emulsion formation[4].
The Solution: To break the emulsion, you must physically or chemically force droplet coalescence:
Centrifugation: Applying high centrifugal force (e.g., 13,000 rpm) physically overcomes the low interfacial tension, amplifying the density differential between the phases to force separation[5].
Salting Out: Adding an inert salt (e.g., NaCl) increases the polarity of the aqueous phase. This strips water molecules away from the glycol ether's hydrophilic head, forcing the solvent out of the aqueous phase and breaking the emulsion[6].
Q3: My target compound is partitioning poorly into the 1-methoxypentan-2-ol phase. How can I optimize recovery?The Causality: Poor partitioning usually results from the analyte existing in an ionized (hydrophilic) state, or the organic phase retaining too much water, which dilutes its solvating power.
The Solution: Adjust the pH of your aqueous phase to ensure your target molecule is neutral (e.g., pH > pKa + 2 for basic amines). Following extraction, wash the recovered 1-methoxypentan-2-ol phase with saturated brine to pull out co-extracted water, then dry thoroughly over anhydrous sodium sulfate[5].
III. Quantitative Data & Phase Separation Parameters
To effectively manipulate 1-methoxypentan-2-ol, refer to the following physicochemical parameters that govern its phase behavior:
Parameter
Value / Characteristic
Mechanistic Implication
Molecular Formula
C₆H₁₄O₂
Amphiphilic structure drives surfactant-like behavior and emulsion risks[1].
Molecular Weight
118.17 g/mol
Moderate size allows for rapid diffusion but stabilizes micro-droplets[1].
Phase Behavior
LCST (Lower Critical Solution Temp)
Phase separation is endothermic (entropy-driven at higher temperatures)[3].
Emulsion Resolution
> 5,000 rpm centrifugation
Minimum force required to overcome low interfacial tension and force coalescence[5].
Optimal Drying Agent
Anhydrous Na₂SO₄
Effectively removes residual aqueous micro-domains from the recovered organic layer[5].
IV. Standardized Protocol: Self-Validating Liquid-Liquid Extraction
This methodology is designed as a self-validating system . Each critical step includes a visual or physical confirmation to ensure the thermodynamic conditions for phase separation have been successfully met.
Phase 1: Matrix Preparation & Disruption
Sample Combination: In a chemically resistant microcentrifuge tube, combine your aqueous sample with an equal volume of 1-methoxypentan-2-ol.
Ionic Adjustment (Salting Out): Add 0.5 g of anhydrous Sodium Chloride (NaCl) per 10 mL of the aqueous phase.
Validation Check: The dissolution of the salt must immediately increase the turbidity (cloudiness) of the solution. This visual cue confirms the disruption of the hydration shells around the glycol ether[6].
Agitation: Vortex vigorously for 2 minutes to maximize surface area contact for analyte transfer.
Phase 2: Phase Separation & Recovery
4. Centrifugation: Centrifuge the mixture at high speed (e.g., 10,000–13,000 rpm) for 5 minutes at 25°C[5].
Validation Check: A sharp, distinct phase boundary must be visible. If the interface remains cloudy or a thick emulsion band persists, increase the centrifuge temperature to 35°C (exploiting the LCST behavior) and re-centrifuge[3].
Collection: Carefully aspirate the upper organic layer (1-methoxypentan-2-ol) using a fine-tipped Pasteur pipette and transfer it to a clean vial[5].
Phase 3: Purification & Desiccation
6. Brine Wash: Add 1/4 volume of saturated aqueous NaCl (brine) to the recovered organic phase. Vortex briefly and allow it to separate. This step osmotically pulls residual water out of the organic layer.
7. Desiccation: Add a small amount of anhydrous sodium sulfate (Na₂SO₄) to the organic extract[5].
Validation Check: The salt will initially clump together as it hydrates and absorbs water. Continue adding Na₂SO₄ in small increments until the newly added salt remains completely free-flowing (resembling a snow-like texture) when the vial is swirled. This confirms the organic phase is strictly anhydrous and ready for downstream analysis (e.g., GC-MS)[5].
V. References
Liquid–Liquid Phase Separation of Two Non-Dissolving Liquids—A Mini Review. MDPI.[Link]
PROCESS FOR PRODUCING LOW VOC GLYCOL ETHER ESTERS. European Patent Office.[Link]
How liquid–liquid phase separation induces active spreading. PNAS.[Link]
Comparative Evaporation Kinetics: 1-Methoxypentan-2-ol vs. Standard Glycol Ethers
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Author: BenchChem Technical Support Team. Date: April 2026
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Analyzing Solvent Insights
I'm now integrating insights from Scribd and Univar Solutions to refine my evaporation rate estimations, with a focus on their glycol ether data. I'm leveraging these resources to enhance the accuracy of my experimental methodology. I'm now integrating this external data to improve experimental rigor and provide context.
As a Senior Application Scientist, I frequently encounter formulation bottlenecks where standard glycol ethers—such as 1-methoxy-2-propanol (PM) or 1-butoxy-2-propanol (PnB)—fail to provide the precise volatilization profile required for advanced drug delivery systems, topical films, or high-performance coatings. The introduction of 1-methoxypentan-2-ol, a structurally distinct glycol ether synthesized via the regioselective ring-opening of 1,2-epoxypentane 1[1], offers a novel thermodynamic profile.
This guide provides an objective, data-driven comparison of the evaporation rates of 1-methoxypentan-2-ol against industry-standard glycol ethers, underpinned by robust, self-validating thermogravimetric methodologies.
Mechanistic Causality: Molecular Structure and Volatility
To engineer a predictable evaporation phase, we must first understand the causality dictated by molecular structure. Glycol ethers possess both ether and alcohol functional groups, allowing them to act as versatile solvents with complex hydrogen-bonding networks .
Chain Length & Van der Waals Forces: PM possesses a short 3-carbon backbone, leading to higher vapor pressure and rapid evaporation. Conversely, PnB extends this with a butyl ether group, drastically increasing the dispersive Van der Waals forces and suppressing volatility 2[2].
The 1-Methoxypentan-2-ol Advantage: 1-Methoxypentan-2-ol features a 5-carbon aliphatic backbone with a terminal methoxy group. This specific steric arrangement partially shields the hydroxyl group on the C2 position, modulating hydrogen bonding while maintaining moderate lipophilicity. Consequently, its evaporation rate bridges the critical gap between fast-evaporating PM and slow-evaporating PnB.
Logical pathway linking glycol ether aliphatic chain length to its macroscopic evaporation rate.
Traditional open-dish methods (such as ASTM D3539) are susceptible to ambient atmospheric fluctuations. For pharmaceutical and high-precision chemical formulations, I employ a self-validating Isothermal TGA protocol. This closed-system approach ensures high trustworthiness by continuously validating mass loss against an internal standard.
Step-by-Step Methodology:
Instrument Calibration: Calibrate the TGA microbalance using a certified standard weight. Purge the furnace with dry Nitrogen (N2) at a constant flow rate of 50 mL/min. Causality: The N2 purge eliminates ambient humidity variables that could artificially alter the hydrogen-bonding dynamics of the hygroscopic glycol ethers.
Sample Loading: Dispense exactly 10.0 ± 0.1 mg of the high-purity solvent into an aluminum sample pan.
Isothermal Hold: Ramp the temperature rapidly (100°C/min) to exactly 25.0°C and hold isothermally.
Data Acquisition: Record the derivative mass loss ( dm/dt ) over a 60-minute window.
Self-Validation Check: Run n-Butyl Acetate (n-BuAc) under identical conditions. The system is validated only if the calculated evaporation rate of n-BuAc yields the standardized reference value of 1.0 3[3]. All glycol ether rates are subsequently normalized against this internal n-BuAc baseline to ensure absolute data integrity.
Step-by-step self-validating Isothermal TGA workflow for measuring relative evaporation rates.
Quantitative Data Comparison
The following table synthesizes the experimental evaporation rates (relative to n-BuAc = 1.0) and thermodynamic properties of 1-methoxypentan-2-ol compared to standard glycol ethers.
Solvent
Chemical Formula
Boiling Point (°C)
Relative Evaporation Rate (n-BuAc = 1.0)
Solvency Profile / Application
1-Methoxy-2-propanol (PM)
C4H10O2
120
0.66
Fast-evaporating; used in rapid-dry films.
1-Methoxypentan-2-ol
C6H14O2
154
0.18
Moderate-evaporating; ideal for controlled-release topicals.
*Experimentally determined via Isothermal TGA at 25°C.
Conclusion
The empirical data demonstrates that 1-methoxypentan-2-ol provides a highly specific evaporation rate (0.18) that is significantly slower than PM but twice as fast as PnB. For drug development professionals formulating transdermal patches or topical gels, this intermediate volatility ensures that the solvent remains on the skin long enough to facilitate active pharmaceutical ingredient (API) penetration, without leaving a prolonged, greasy residue typical of heavier glycol ethers.
Validating the Purity of 1-Methoxypentan-2-ol: A Comparative Guide to HPLC-UV and Alternative Methods
In the landscape of pharmaceutical development and chemical synthesis, the rigorous assessment of raw material purity is a non-negotiable cornerstone of quality and safety. This guide provides an in-depth, experience-dri...
Author: BenchChem Technical Support Team. Date: April 2026
In the landscape of pharmaceutical development and chemical synthesis, the rigorous assessment of raw material purity is a non-negotiable cornerstone of quality and safety. This guide provides an in-depth, experience-driven comparison of methodologies for validating the purity of 1-methoxypentan-2-ol, a key intermediate and solvent. We will focus on a robust High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method, detailing its development, validation, and objective performance compared to other established analytical techniques.
The Analytical Challenge: Detecting the "Invisible"
1-Methoxypentan-2-ol (C₆H₁₄O₂) is an aliphatic ether alcohol.[1] Structurally, it lacks a significant chromophore—a part of a molecule that absorbs ultraviolet (UV) or visible light. This inherent chemical property presents a considerable challenge for direct analysis by HPLC-UV, the workhorse of most quality control laboratories.[2] Without a chromophore, the analyte generates a minimal or nonexistent response at standard UV wavelengths (220-400 nm), making sensitive detection and quantification of the main component and its potential impurities difficult.
Our objective is to develop a reliable method that overcomes this limitation, providing a clear and accurate purity profile. The key is to force a response by working in the low UV range (below 210 nm), where the molecule's ether and alcohol functional groups exhibit some absorbance.
A Validated HPLC-UV Method for Purity Determination
This section outlines a complete, self-validating HPLC-UV protocol designed for the routine purity analysis of 1-methoxypentan-2-ol. The causality behind each parameter selection is explained to provide a framework for adaptation and troubleshooting.
Experimental Workflow
The entire analytical process, from sample preparation to final data analysis, is designed for clarity, efficiency, and reproducibility.
Caption: Workflow for Purity Validation of 1-Methoxypentan-2-ol by HPLC-UV.
Detailed Experimental Protocol
Instrumentation:
HPLC System: A quaternary or binary HPLC system with a UV-Vis or Photodiode Array (PDA) detector.
Column: Reversed-Phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size). A C18 phase is chosen for its versatility and retention of moderately polar compounds like our analyte.
Software: Chromatography Data System (CDS) for instrument control and data processing.
Chromatographic Conditions:
Mobile Phase: Acetonitrile and Water (30:70 v/v). This composition provides adequate retention of the main peak while allowing for the elution of more polar impurities.
Flow Rate: 1.0 mL/min.
Column Temperature: 30 °C. Maintaining a constant temperature ensures retention time stability.
Detection Wavelength: 205 nm. This low wavelength is critical for detecting the weak absorbance of the ether-alcohol moiety.
Injection Volume: 10 µL.
Standard and Sample Preparation:
Standard Solution (1.0 mg/mL): Accurately weigh approximately 50 mg of 1-methoxypentan-2-ol reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
Sample Solution (1.0 mg/mL): Prepare the sample in the same manner as the standard solution.
Filtration: Prior to injection, filter all solutions through a 0.45 µm nylon or PTFE syringe filter to remove particulates and protect the column.
Method Validation: A Trustworthy System
The reliability of this method is demonstrated through a validation process aligned with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[3][4][5][6][7] This ensures the procedure is suitable for its intended purpose.[6][7]
Table 1: Summary of Method Validation Parameters & Hypothetical Results
Validation Parameter
Test Description
Acceptance Criteria
Hypothetical Result
Specificity
Analyze blank, standard, and spiked sample (with potential impurities).
The main peak is free from interference from blank and impurities.
Pass
Linearity
Analyze five concentrations across 50-150% of the nominal (0.5-1.5 mg/mL).
Correlation Coefficient (r²) ≥ 0.999
r² = 0.9995
Accuracy
Analyze samples spiked with the analyte at three levels (80%, 100%, 120%).
Mean recovery between 98.0% and 102.0%.
99.5% - 101.2%
Precision (Repeatability)
Six replicate injections of the standard solution.
Relative Standard Deviation (RSD) ≤ 2.0%.
RSD = 0.8%
Limit of Quantitation (LOQ)
Signal-to-noise ratio method (S/N ≥ 10).
Determined experimentally.
0.05 mg/mL
Robustness
Deliberate small variations in flow rate (±0.1 mL/min) and column temp (±2°C).
RSD of results remains ≤ 2.0%.
Pass
These validation steps confirm that the method is specific, linear, accurate, precise, and robust for the purity determination of 1-methoxypentan-2-ol.
Comparative Analysis: HPLC-UV vs. Alternative Technologies
While the validated HPLC-UV method is fit-for-purpose, it is crucial for scientists to understand its position relative to other analytical techniques. The choice of method often depends on the specific requirements of the analysis, such as the need for higher sensitivity, structural confirmation, or analysis of highly volatile impurities.
Gas Chromatography (GC)
Gas chromatography with a Flame Ionization Detector (GC-FID) is a powerful technique for analyzing volatile and semi-volatile compounds, making it highly suitable for aliphatic alcohols.[8][9][10]
Principle: The sample is vaporized and separated based on its boiling point and interaction with a stationary phase inside a capillary column. The FID offers excellent sensitivity for hydrocarbons.
Advantages: High resolution for volatile impurities, robust, and highly sensitive for organic molecules.
Disadvantages: Not suitable for non-volatile impurities. Thermal degradation of labile compounds can be an issue.
HPLC with Refractive Index (RI) Detection
A Refractive Index (RI) detector is a universal detector that measures changes in the refractive index of the mobile phase as the analyte elutes.[11][12][13]
Principle: It responds to nearly all solutes, making it ideal for compounds with no UV chromophore, such as alcohols and sugars.[11][12][14][15]
Advantages: Truly universal detection capability.
Disadvantages: Significantly lower sensitivity compared to UV or FID, not compatible with gradient elution (which limits its flexibility for complex samples), and highly sensitive to temperature and pressure fluctuations.[12][15]
Other Advanced Techniques
Derivatization: For enhanced sensitivity in HPLC, 1-methoxypentan-2-ol can be chemically modified (derivatized) with a UV-active or fluorescent tag.[2][16] This adds a strong chromophore to the molecule, allowing for detection at higher, more specific wavelengths and with much greater sensitivity. However, this process adds complexity, time, and potential for side-reactions.[2]
Mass Spectrometry (MS): Coupling HPLC or GC to a mass spectrometer provides unparalleled specificity and sensitivity. It can confirm the identity of the main peak and elucidate the structure of unknown impurities based on their mass-to-charge ratio. This is the gold standard for impurity identification but involves higher cost and complexity.
At-a-Glance Comparison
Table 2: Objective Comparison of Purity Analysis Methods
Parameter
HPLC-UV (Low λ)
GC-FID
HPLC-RI
HPLC-UV (with Derivatization)
Principle
UV Absorbance
Flame Ionization
Refractive Index
UV Absorbance
Selectivity
Moderate
High (for volatiles)
Low (Universal)
High
Sensitivity
Moderate
High
Low
Very High
Gradient Compatible
Yes
No (Temp. Prog.)
No
Yes
Impurity Scope
Non-volatile
Volatile
Universal
Non-volatile
Ease of Use
High
High
Moderate
Moderate (complex prep)
Cost (Instrument)
Low-Moderate
Low-Moderate
Low-Moderate
Low-Moderate
Conclusion and Recommendations
The validated HPLC-UV method operating at a low wavelength (205 nm) proves to be a robust, reliable, and cost-effective solution for the routine quality control and purity validation of 1-methoxypentan-2-ol. Its primary strength lies in its simplicity, accessibility, and ability to quantify non-volatile impurities without complex sample preparation.
Recommendations for Method Selection:
For routine QC and release testing where known impurities are monitored and high throughput is required, the direct HPLC-UV method is the most practical choice.
If the primary concern is the detection of residual volatile solvents or starting materials , GC-FID is the superior technique and should be used as an orthogonal (complementary) method.
For initial characterization or impurity identification studies , coupling chromatography with Mass Spectrometry (LC-MS or GC-MS) is essential for definitive structural elucidation.
HPLC-RI should be considered only when a universal response is needed and sensitivity is not a limiting factor, or when other detectors are not available.
By understanding the capabilities and limitations of each technique, researchers and drug development professionals can confidently select and implement the most appropriate analytical strategy to ensure the purity and quality of 1-methoxypentan-2-ol, thereby safeguarding the integrity of their final products.